Ferric Phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJZTOZJJYAKHQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FePO4, FeO4P | |
| Record name | iron(III) phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(III)_phosphate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13463-10-0 (dihydrate), 13816-45-0 (li salt), 51833-68-2 (unspecified hydrate), 20074-52-6 (Parent) | |
| Record name | Ferric phosphate | |
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DSSTOX Substance ID |
DTXSID9035672 | |
| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
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Molecular Weight |
150.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: White, grayish-white, or light-pink solid, practically insoluble in water; Loses water above 140 deg C; [Merck Index] Whitish odorless crystals or powder; [MSDSonline] | |
| Record name | Ferric phosphate | |
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Density |
White, grayish-white, or light pink, orthorhombic or monoclinic crystals or amorphous powder. Loses water above 140 °C; density: 2.8. Practically insoluble in water; readily soluble in hydrochloric acid; slowly soluble in nitric acid. /Dihydrate/ | |
| Record name | FERRIC ORTHOPHOSPHATE | |
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CAS No. |
10045-86-0, 10402-24-1 | |
| Record name | Ferric phosphate | |
| Source | ChemIDplus | |
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| Record name | Phosphoric acid, iron salt (1:?) | |
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| Record name | Phosphoric acid, iron salt (1:?) | |
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| Record name | Phosphoric acid, Iron(3+) salt (1:1) | |
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| Record name | Iron orthophosphate | |
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| Record name | Phosphoric acid, iron salt | |
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| Record name | FERRIC PHOSPHATE | |
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| Record name | FERRIC ORTHOPHOSPHATE | |
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Foundational & Exploratory
Amorphous vs. Crystalline Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide on the Core Properties, Characterization, and Biological Fate of Amorphous and Crystalline Ferric Phosphate.
Introduction
This compound (FePO₄) is an inorganic iron salt with relevance in pharmaceuticals, nutrition, and materials science. It exists in two primary solid-state forms: crystalline and amorphous. The arrangement of atoms in these forms—ordered in crystalline structures and disordered in amorphous solids—profoundly influences their physicochemical properties and, consequently, their biological performance. For researchers, scientists, and drug development professionals, understanding the distinct characteristics of amorphous versus crystalline this compound is critical for applications ranging from iron supplementation and food fortification to drug delivery systems. This technical guide provides a comprehensive overview of the core differences between these two forms, detailing their properties, the experimental methods used for their characterization, and their interactions within biological systems.
Physicochemical Properties: A Comparative Analysis
The structural differences between amorphous and crystalline this compound give rise to significant variations in their physical and chemical properties. Amorphous this compound generally exhibits superior solubility and bioavailability, which is attributed to its higher free energy state and lack of a long-range ordered crystal lattice.[1]
Quantitative Data Summary
The following table summarizes key quantitative data comparing the properties of amorphous and crystalline this compound based on findings from various studies. It is important to note that specific values can vary depending on the manufacturing process and particle size.
| Property | Amorphous this compound | Crystalline this compound | Key Observations |
| Appearance | White, grayish-white, or light pink amorphous powder[2] | White, grayish-white, or light pink orthorhombic or monoclinic crystals[2] | Visual appearance is often similar, requiring analytical techniques for differentiation. |
| Density (g/cm³) | ~2.87 (dihydrate)[2] | ~2.87 (dihydrate)[2] | Density is comparable between the two forms. |
| Specific Surface Area (SSA) (m²/g) | Generally higher; can be significantly increased with nanoparticle synthesis (e.g., 68.6 to 194.7 for nanoparticles) | Generally lower (e.g., 25 to 65 for crystalline dihydrate) | Amorphous forms, especially nanoparticles, present a larger surface area for interaction. |
| Solubility in Dilute Acid (e.g., 0.1N HCl) | Significantly higher; strongly correlated with amorphous content. One study showed amorphous FePO₄ to be over five times more soluble than its crystalline counterpart. | Lower; decreases with higher crystallinity. | Higher solubility of the amorphous form is a key driver of its enhanced bioavailability. |
| Relative Bioavailability Value (RBV) % (vs. Ferrous Sulfate) | High; can approach that of ferrous sulfate, especially for nanoparticles (up to 96-99%). | Low; reported as low as 10-33%. | The amorphous form is significantly more bioavailable for iron absorption. |
| Amorphous Content (%) | High (by definition) | Low (by definition) | The degree of amorphous content is a direct predictor of solubility and bioavailability. |
Biological Interactions and Cellular Uptake
The primary application of this compound in a biological context is as a source of iron. The mechanism of iron absorption from this compound in the gastrointestinal tract is a critical consideration for its use in nutritional supplements and fortified foods.
Iron Absorption Signaling Pathway
The absorption of non-heme iron, such as that from this compound, primarily occurs in the duodenum. The process involves the reduction of ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺), followed by transport into the enterocytes.
The main transporter responsible for the uptake of ferrous iron is the Divalent Metal Transporter 1 (DMT1). Studies on Caco-2 cells have shown that iron uptake from this compound nanoparticles is predominantly mediated by DMT1. For nanoparticles, there is also evidence of a secondary absorption pathway via endocytosis (clathrin-mediated endocytosis and micropinocytosis).
Applications in Drug Development
The unique properties of this compound, particularly in its amorphous nanoparticle form, have opened avenues for its use in drug delivery. The biocompatibility, high bioavailability, and magnetic properties of this compound nanoparticles make them suitable as drug carriers. For instance, they have been explored as a delivery vehicle for the anticancer drug doxorubicin, where the complexation of the drug with Fe³⁺ enhanced its cytotoxicity and selectivity towards cancer cells. Furthermore, this compound nanoparticles have shown potential in stabilizing RNA, suggesting applications in the delivery of RNA-based therapeutics.
Experimental Protocols
Accurate characterization of the solid-state form of this compound is crucial. The following sections detail the methodologies for key experiments used to differentiate and quantify amorphous and crystalline content.
Synthesis of Amorphous and Crystalline this compound
A general workflow for the synthesis and characterization of this compound polymorphs is outlined below. The specific conditions, such as pH, temperature, and precursors, will determine the final solid-state form.
Synthesis of Amorphous this compound: Amorphous this compound can be synthesized by rapid precipitation from aqueous solutions of an iron (III) salt (e.g., ferric chloride) and a phosphate source (e.g., phosphoric acid or a phosphate salt) under conditions that inhibit crystal growth, such as controlling the pH. Another method involves flame spray pyrolysis of precursors like Fe(III)-acetylacetonate and tri-butylphosphate to produce amorphous nanopowders.
Synthesis of Crystalline this compound: Crystalline this compound can be obtained by controlling the pH and temperature of a solution containing an iron compound and phosphoric acid to promote crystal growth. In some methods, an amorphous this compound intermediate is first formed, washed, and then crystallized.
Powder X-ray Diffraction (PXRD) for Crystallinity Assessment
Objective: To determine the degree of crystallinity of a this compound sample. Crystalline materials produce sharp diffraction peaks, while amorphous materials result in a broad halo.
Methodology:
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Sample Preparation: The this compound powder is packed into a sample holder. Care must be taken to ensure a flat, smooth surface and to minimize preferred orientation of crystals.
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Instrument Setup: A powder diffractometer with a copper X-ray source is typically used. The scan range is generally set from approximately 2 to 45 degrees 2-theta.
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Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded. A blank scan of the sample holder is also run to account for background artifacts.
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Data Analysis: The resulting diffraction pattern is analyzed. The presence of sharp peaks indicates crystallinity, while a broad, diffuse background (halo) is characteristic of amorphous content. The percentage of amorphous content can be estimated by deconvoluting the pattern and comparing the integrated areas of the crystalline peaks and the amorphous halo.
Dynamic Vapor Sorption (DVS) for Amorphous Content Quantification
Objective: To quantify the amorphous content in a predominantly crystalline this compound sample. This technique is highly sensitive and can detect low levels of amorphous material (as low as 0.5% w/w).
Methodology:
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Principle: Amorphous regions in a material are less stable and have a higher affinity for solvent vapors (typically water) than crystalline regions. DVS measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH).
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Sample Preparation: A small amount of the this compound sample is placed in the DVS instrument.
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Experimental Run: The sample is subjected to a pre-defined humidity program, typically starting from 0% RH and incrementally increasing to a high RH (e.g., 90%), followed by a desorption phase.
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Data Analysis: The amount of moisture sorbed by the sample at a specific RH is proportional to the amorphous content. A calibration curve is often created using physical mixtures of known amorphous and crystalline content to quantify the amorphous percentage in an unknown sample.
AOAC Rat Hemoglobin Repletion Bioassay for Bioavailability
Objective: To determine the relative bioavailability value (RBV) of iron from a this compound source compared to a highly bioavailable standard, such as ferrous sulfate.
Methodology:
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Animal Model: Weanling rats are made anemic by feeding them an iron-deficient diet.
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Repletion Phase: The anemic rats are divided into groups and fed diets supplemented with known levels of iron from the reference standard (ferrous sulfate) and the test materials (different forms of this compound). A control group continues on the iron-deficient diet.
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Hemoglobin Measurement: After a repletion period (typically 2 weeks), blood samples are taken, and hemoglobin levels are measured.
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Data Analysis: The gain in hemoglobin iron is calculated for each group. The RBV is determined by comparing the slope of the dose-response curve (hemoglobin gain vs. iron intake) for the this compound source to that of the ferrous sulfate standard.
Conclusion
The solid-state form of this compound is a critical determinant of its functionality, particularly in biological applications. Amorphous this compound, with its disordered atomic structure, consistently demonstrates higher solubility and bioavailability compared to its crystalline counterpart. This makes it a more effective source of iron for nutritional purposes and a promising candidate for advanced drug delivery systems. A thorough understanding and application of characterization techniques such as PXRD and DVS are essential for controlling the quality and predicting the in vivo performance of this compound-based products. For professionals in drug development and nutritional science, harnessing the properties of amorphous this compound offers significant opportunities for creating more effective and reliable products.
References
A Comprehensive Technical Guide to the Solubility of Ferric Phosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of ferric phosphate (FePO₄) in a variety of solvents. Understanding the solubility characteristics of this inorganic compound is critical for its application in diverse fields, including pharmaceuticals, agriculture, and food science. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents logical workflows to guide researchers in their studies.
Overview of this compound Solubility
This compound is an inorganic salt that is generally considered insoluble in water. Its solubility is significantly influenced by the solvent system, temperature, pH, and the presence of complexing agents. The crystalline form of this compound is less soluble than its amorphous counterpart.
Quantitative Solubility Data
The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that there can be discrepancies in reported values due to differences in experimental conditions and the physical form of the this compound used (e.g., anhydrous vs. dihydrate, crystalline vs. amorphous).
Table 1: Solubility of this compound in Aqueous Systems
| Solvent | Temperature (°C) | pH | Solubility | Form |
| Water | 20 | 7 | 1.86 x 10⁻⁹ mg/L[1] | Not Specified |
| Water | 100 | Not Specified | 0.642 g/100 mL[2][3] | Dihydrate |
| Phosphoric Acid (1.13 wt%) | 25 (298.15 K) | Acidic | Increases significantly with acid concentration[4] | Dihydrate |
| Phosphoric Acid (10.7 wt%) | 25 (298.15 K) | Acidic | Increases significantly with acid concentration[4] | Dihydrate |
Table 2: Solubility Product Constants (Ksp) for this compound
| Form | Ksp | Log Ksp |
| Amorphous | - | -21.8 |
| Crystalline (Strengite) | - | -26.8 |
| Not Specified | 9.91 x 10⁻¹⁶ | -15.0 |
Note: The significant variation in Ksp values highlights the influence of the solid's physical state and the experimental method used for determination.
Table 3: Qualitative and Semi-Quantitative Solubility in Various Solvents
| Solvent | Solubility | Notes |
| Acids | ||
| Hydrochloric Acid (HCl) | Soluble | Readily soluble in dilute solutions. |
| Sulfuric Acid (H₂SO₄) | Soluble | |
| Nitric Acid (HNO₃) | Slowly Soluble | |
| Acetic Acid | Insoluble | |
| Bases | ||
| Hot Aqueous Ammonia | Decomposes | |
| Organic Solvents | ||
| Ethanol | Insoluble | |
| Methanol | Insoluble | |
| Acetone | Insoluble | Generally considered insoluble in most common organic solvents. |
| Complexing Agents | ||
| Ammonium Citrate | Soluble | Forms soluble iron complexes. |
| EDTA | Soluble | Forms soluble iron complexes, enhancing solubility. |
Factors Influencing this compound Solubility
The dissolution of this compound is a complex process governed by several factors. The interplay of these factors determines the extent to which this compound will dissolve in a given solvent system.
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The shake-flask method is the most widely recognized and reliable technique for determining the equilibrium solubility of a sparingly soluble salt like this compound.
General Shake-Flask Method
This method involves equilibrating a surplus of the solid compound with the solvent of interest over a defined period, followed by the separation of the saturated solution and quantification of the dissolved solute.
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Detailed Methodology
1. Materials and Reagents:
- This compound (of known purity and form, e.g., dihydrate, amorphous).
- Solvent of interest (e.g., deionized water, specific concentration of acid, buffer solution of a specific pH).
- Flasks with stoppers (e.g., Erlenmeyer flasks).
- Constant temperature shaker bath or incubator.
- Centrifuge and/or filtration apparatus (e.g., syringe filters with appropriate pore size, typically 0.22 µm).
- Analytical instrumentation for quantifying iron concentration (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), or a colorimetric method).
2. Procedure:
- Preparation: Accurately prepare the desired solvent systems.
- Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.
- Phase Separation: After equilibration, carefully separate the solid and liquid phases. This is a critical step to avoid including any undissolved solid in the sample for analysis. Centrifugation at a high speed followed by filtration of the supernatant is a common and effective method.
- Analysis: Accurately dilute the saturated filtrate and analyze the concentration of iron using a calibrated analytical instrument.
- Calculation: Calculate the solubility of this compound from the determined iron concentration, taking into account the molar mass of this compound and any dilutions performed.
Conclusion
The solubility of this compound is a multifaceted property that is highly dependent on the surrounding chemical environment. While it is practically insoluble in water, its solubility is significantly enhanced in acidic conditions and in the presence of complexing agents. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is paramount for formulation design and predicting bioavailability. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of this compound solubility in various solvent systems.
References
An In-depth Technical Guide to the Electrochemical Properties of Ferric Phosphate (FePO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric phosphate (FePO₄), a compound of significant interest in materials science, has garnered substantial attention for its role as a precursor to the highly successful lithium iron phosphate (LiFePO₄) cathode material used in lithium-ion batteries. Beyond its role as a starting material, this compound itself exhibits intriguing electrochemical properties, particularly in its amorphous form, making it a candidate for various electrochemical applications. This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailing its structural variations, electrochemical performance, and the experimental methodologies used for its characterization.
Structural Polymorphs of this compound
This compound exists in several crystalline and amorphous forms, with each polymorph displaying distinct structural characteristics that influence its electrochemical behavior.
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Amorphous FePO₄: This form lacks long-range atomic order and is considered promising for battery applications due to its potentially isotropic ion diffusion pathways.
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Monoclinic FePO₄: This crystalline form exhibits a specific arrangement of FeO₆ octahedra and PO₄ tetrahedra.[1]
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Trigonal FePO₄: This is another crystalline polymorph with a different spatial arrangement of its constituent ions.[2][3] It is considered the most stable polymorph at ambient pressure.[2]
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Orthorhombic FePO₄: This phase can be obtained through the delithiation of olivine-LiFePO₄ or by compressing trigonal FePO₄ at high pressures.[2]
The synthesis method plays a crucial role in determining the resulting polymorph. Liquid-phase reactions can yield amorphous and monoclinic FePO₄, while high-temperature processes can produce the trigonal form.
Electrochemical Performance
The electrochemical performance of this compound is highly dependent on its structure, with amorphous FePO₄ generally exhibiting more promising characteristics as a cathode material compared to its crystalline counterparts.
Voltage and Specific Capacity
Amorphous FePO₄ is considered a promising 3 V cathode material for lithium-ion batteries and can approach its theoretical capacity. It typically exhibits a sloping charge-discharge voltage profile, which is characteristic of a single-phase insertion/extraction mechanism. In contrast, the crystalline forms often show lower voltage and significantly lower capacity.
| FePO₄ Polymorph | Discharge Voltage (vs. Li/Li⁺) | Specific Capacity | C-Rate | Cycling Stability | Reference |
| Amorphous | ~3.0 V | 175.6 mAh/g | 0.1C | - | |
| Amorphous | - | 139.1 mAh/g | 5C | - | |
| Amorphous (with graphene) | - | 151 mAh/g | 20 mA/g | 94% retention after 160 cycles | |
| Amorphous (with graphene) | - | 44 mAh/g | 1000 mA/g | - | |
| Amorphous | - | 175.4 mAh/g | 50 mA/g | Stable for 500 cycles at 200 mA/g | |
| Amorphous | - | >150 mAh/g | - | - | |
| Trigonal | Lower than amorphous | Lower than amorphous | - | - |
Rate Capability and Cycling Stability
The rate capability and cycling stability of amorphous FePO₄ can be significantly enhanced through strategies such as nanostructuring and the incorporation of conductive additives like graphene. The porous nature of some synthesized amorphous FePO₄ materials can also contribute to improved performance by facilitating ion transport.
Ionic and Electronic Conductivity
A major challenge for this compound, similar to LiFePO₄, is its inherently low electronic and ionic conductivity. This limitation hinders its practical application and is a key area of research. Strategies to overcome this include carbon coating and doping to enhance conductivity.
Electrochemical Reaction Mechanism
The fundamental electrochemical process in a this compound cathode involves the insertion and extraction of lithium ions, accompanied by the reduction and oxidation of the iron centers (Fe³⁺ ↔ Fe²⁺).
Discharge: FePO₄ + xLi⁺ + xe⁻ → LiₓFePO₄ Charge: LiₓFePO₄ → FePO₄ + xLi⁺ + xe⁻
This reaction is generally considered to be a reversible process, particularly in the amorphous phase.
Experimental Protocols for Electrochemical Characterization
A suite of electrochemical techniques is employed to evaluate the performance of this compound as a battery material.
Electrode Preparation
A typical working electrode is prepared by mixing the active material (FePO₄), a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 8:1:1. This slurry is then cast onto a current collector, such as aluminum foil, and dried under vacuum.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox reactions and the reversibility of the electrochemical processes.
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Typical Scan Rate: 0.1 mV s⁻¹
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Potential Window: The voltage range is typically set to encompass the redox potentials of the Fe³⁺/Fe²⁺ couple, for instance, between 2.0 V and 4.2 V vs. Li/Li⁺.
Galvanostatic Cycling
Galvanostatic charge-discharge cycling is performed to determine the specific capacity, voltage profile, rate capability, and cycling stability of the material.
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C-rate: A range of C-rates (e.g., 0.1C, 1C, 5C, etc.) are used to evaluate the rate performance. 1C corresponds to a full charge or discharge in one hour.
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Voltage Cut-offs: The upper and lower voltage limits are set to prevent overcharging and over-discharging of the electrode.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for probing the kinetics of the electrochemical processes, including charge transfer resistance and ion diffusion.
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Frequency Range: A wide frequency range is typically scanned, for example, from 10⁻² Hz to 10⁶ Hz.
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AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied to the system.
Synthesis of this compound Polymorphs
The electrochemical properties of this compound are intrinsically linked to its synthesis.
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Amorphous FePO₄: Can be synthesized via methods like co-precipitation.
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Monoclinic FePO₄: Can be obtained through hydrothermal procedures followed by dehydration.
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Trigonal FePO₄: Often prepared by the high-temperature calcination of amorphous or monoclinic precursors.
Conclusion
This compound, particularly in its amorphous form, presents a compelling case for further investigation as a cathode material for lithium-ion and sodium-ion batteries. Its favorable voltage range and respectable specific capacity, coupled with the abundance and low cost of its constituent elements, make it an attractive alternative to more conventional cathode materials. However, overcoming the inherent challenges of low electronic and ionic conductivity remains a critical hurdle. Future research efforts focused on nanostructuring, composite material design, and doping strategies will be crucial in unlocking the full potential of this compound in next-generation energy storage systems.
References
- 1. Preparation of Micro–Nano-Structured FePO4·2H2O for LiFePO4 Cathode Materials by the Turbulent Flow Cycle Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermal Decomposition of Ferric Phosphate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ferric phosphate dihydrate (FePO₄·2H₂O), a compound of interest in various fields, including materials science and pharmaceuticals. This document outlines the multi-step decomposition process, presents quantitative data from thermal analysis, details experimental methodologies, and provides visual representations of the decomposition pathway and experimental workflow.
Core Concepts of Thermal Decomposition
The thermal decomposition of this compound dihydrate is a complex process involving the sequential loss of water molecules, ultimately yielding anhydrous this compound. This transformation is typically studied using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide valuable information about the temperature ranges of decomposition, the associated weight loss, and the nature of the thermal events (endothermic or exothermic).
The process is generally understood to occur in two main stages, corresponding to the removal of the two water molecules. The precise temperatures and kinetics of these stages can be influenced by factors such as heating rate, atmospheric conditions, and the material's structural properties.[1][2]
Quantitative Analysis of Thermal Decomposition
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound dihydrate, as determined by TGA/DTA.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| Stage 1 | ~130 - 162 | ~9.4% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O)[3] |
| Stage 2 | ~162 - 400 | ~9.4% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O)[3] |
| Crystallization | ~485 - 600 | No significant mass loss | Exothermic transition from amorphous to crystalline FePO₄[3] |
Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
A typical experimental setup for analyzing the thermal decomposition of this compound dihydrate involves the use of a simultaneous TGA/DTA or TGA/DSC instrument. The following protocol outlines the key steps for such an analysis.
Objective:
To determine the thermal stability and decomposition pathway of this compound dihydrate.
Materials and Equipment:
-
This compound dihydrate (FePO₄·2H₂O) sample
-
TGA/DTA or TGA/DSC instrument
-
High-purity nitrogen or air for purging
-
Alumina or platinum crucibles
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound dihydrate sample into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.
-
Purge the furnace with a constant flow of inert gas (e.g., nitrogen) or air at a typical flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish a stable atmosphere.
-
-
Thermal Program:
-
Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 5-10 minutes to allow the system to equilibrate.
-
Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used.
-
Final Isotherm: Hold the sample at the maximum temperature for a few minutes to ensure the completion of all reactions.
-
-
Data Collection: Continuously record the sample mass (TGA), the temperature difference between the sample and reference (DTA), and the heat flow (DSC) as a function of temperature throughout the experiment.
-
Data Analysis:
-
Analyze the TGA curve to determine the onset and completion temperatures of each mass loss step and the percentage of mass loss.
-
Analyze the DTA/DSC curve to identify endothermic and exothermic events corresponding to dehydration, phase transitions, or decomposition.
-
Visualizing the Decomposition and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical progression of the thermal decomposition of this compound dihydrate and a typical experimental workflow for its analysis.
References
The Coordination Chemistry of Ferric Phosphate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ferric phosphate (FePO₄) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and biomedicine. Its coordination chemistry, centered around the interaction of the ferric ion (Fe³⁺) with the phosphate anion (PO₄³⁻), gives rise to a diverse range of structures with unique physicochemical properties. This technical guide provides a comprehensive overview of the core aspects of this compound coordination chemistry, with a particular focus on its synthesis, characterization, and applications relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound exists in both anhydrous and hydrated forms, with the dihydrate (FePO₄·2H₂O) being a common variant. The anhydrous form often adopts a crystal structure similar to α-quartz, featuring tetrahedral Fe(III) and phosphate sites.[1][2] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | FePO₄ (anhydrous) |
| FePO₄·2H₂O (dihydrate) | |
| Molar Mass | 150.82 g/mol (anhydrous) |
| 186.85 g/mol (dihydrate) | |
| Appearance | Yellow-brown solid (anhydrous) |
| White to grayish-white powder (dihydrate) | |
| Density | 3.056 g/cm³ (anhydrous) |
| 2.87 g/cm³ (dihydrate) | |
| Solubility in Water | Insoluble (anhydrous) |
| 0.642 g/100 mL at 100 °C (dihydrate)[1] | |
| Solubility Product (Ksp) | 9.91 × 10⁻¹⁶ |
| Melting Point | Decomposes at 250 °C (dihydrate)[1] |
Synthesis of this compound Coordination Complexes
Several synthetic methodologies are employed to produce this compound materials with controlled particle size, morphology, and crystallinity. The choice of method significantly influences the material's properties and its suitability for specific applications.
Experimental Protocols
1. Co-precipitation Method
This method involves the precipitation of this compound from aqueous solutions of an iron(III) salt and a phosphate source.
-
Materials: Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), phosphoric acid (H₃PO₄, 85%), ammonium hydroxide (NH₄OH).
-
Procedure:
-
Prepare a 1 M solution of Fe(NO₃)₃ and H₃PO₄ in distilled water.
-
Use a 3 M NH₄OH solution to adjust the pH of the solution to 1.5.
-
Slowly add all solutions into a continuous stirring tank reactor (CSTR) at a rate of 0.08 L/h.
-
Maintain the reaction temperature at 60 °C and a stirring speed of 900 RPM.
-
Continue the reaction for a desired duration (e.g., 3, 7, or 10 hours) to obtain a white or pale-yellow precipitate.
-
Collect the precipitate by filtration and wash it several times with deionized water.
-
To obtain anhydrous FePO₄, calcine the precipitate at 600 °C in air for 3 hours.
-
2. Hydrothermal Synthesis
Hydrothermal methods utilize elevated temperatures and pressures to promote the crystallization of this compound.
-
Materials: Ferric salt (e.g., FeCl₃), phosphoric acid (H₃PO₄), and a pH-adjusting agent (e.g., NaOH).
-
Procedure:
-
Prepare an aqueous solution containing the ferric salt and phosphoric acid in a desired molar ratio.
-
Adjust the pH of the solution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 150-220 °C) for a defined period (e.g., 6-12 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by filtration, wash with deionized water and ethanol, and dry.
-
3. Sol-Gel Method
The sol-gel process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid material.
-
Materials: Ferric chloride (FeCl₃), phosphoric acid (H₃PO₄), and a gelating agent like ethylene oxide or propylene oxide.
-
Procedure:
-
Dissolve FeCl₃ and H₃PO₄ in a suitable solvent, such as a mixture of ethanol and toluene.
-
Introduce the gelating agent (e.g., by bubbling ethylene oxide gas) to initiate gel formation.
-
Allow the gel to age for a specific period.
-
Dry the gel to remove the solvent, often at a moderate temperature (e.g., 50-120 °C).
-
The resulting xerogel can be further calcined at higher temperatures (e.g., above 600 °C) to induce crystallization.
-
Structural Characterization
The structural and physicochemical properties of this compound complexes are elucidated using a variety of analytical techniques.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The coordination of the phosphate group to the ferric ion can be observed through shifts in the P-O stretching frequencies.
Table 2: FT-IR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of adsorbed water |
| ~1630 | H-O-H bending of adsorbed water |
| ~1030-1055 | P-O stretching (ν₃) |
| ~944-990 | P-O symmetric stretching (ν₁) |
| ~620 | O-P-O out-of-plane bending (ν₄) |
| ~520-540 | O-P-O antisymmetric bending (ν₂) |
Note: The exact positions of the peaks can vary depending on the crystallinity, hydration state, and presence of other coordinating ligands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions in this compound complexes. The maximum absorption wavelength (λmax) for Fe(III)-phosphoric acid solutions is around 290.5 nm.
Thermodynamic and Stability Data
The thermodynamic stability of this compound complexes is crucial for understanding their formation and behavior in various environments.
Table 3: Thermodynamic and Stability Data for this compound
| Parameter | Value | Conditions |
| Standard Enthalpy of Formation (ΔfH°) | -1888 kJ/mol | FePO₄·2H₂O (dihydrate) |
| Standard Molar Entropy (S°) | 171.3 J/(mol·K) | FePO₄·2H₂O (dihydrate) |
| Stability Constant (logK) | 2.23 | Fe/phosphate system |
Applications in Drug Development and Beyond
The unique properties of this compound have led to its exploration in several high-impact applications.
Drug Delivery
This compound nanoparticles are being investigated as biocompatible carriers for targeted drug delivery. Their high surface area allows for the loading of therapeutic agents, and their magnetic properties can be exploited for magnetic targeting and magnetic resonance imaging (MRI).
The cellular uptake of this compound nanoparticles is a critical step in their function as drug delivery vehicles. This process often occurs through endocytosis, a mechanism by which cells internalize molecules by engulfing them.
Catalysis
This compound exhibits catalytic activity in various chemical transformations, notably in oxidative dehydrogenation reactions. These reactions are important for the production of valuable chemicals. The catalytic cycle involves the redox chemistry of the iron center.
Energy Storage
This compound is a key precursor in the synthesis of lithium iron phosphate (LiFePO₄), a widely used cathode material in lithium-ion batteries. The electrochemical performance of LiFePO₄ is intrinsically linked to the properties of the FePO₄ precursor. The charge-discharge mechanism involves the intercalation and deintercalation of lithium ions.
Conclusion
The coordination chemistry of this compound offers a rich and versatile platform for the development of advanced materials. Its straightforward synthesis, tunable properties, and biocompatibility make it a compelling candidate for applications in drug delivery, catalysis, and energy storage. A thorough understanding of its synthesis-structure-property relationships, as outlined in this guide, is essential for harnessing its full potential in these and other emerging fields. Further research into the precise control of nanoparticle morphology and surface chemistry will undoubtedly unlock new and exciting applications for this remarkable coordination compound.
References
Environmental Fate and Transport of Ferric Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental fate and transport of ferric phosphate (FePO₄), a compound of significant interest due to its use as an active ingredient in molluscicides and as a nutrient supplement. This document synthesizes available data on its physicochemical properties, mobility in soil and water, and persistence, providing a core resource for environmental risk assessment.
Physicochemical Properties
This compound is an inorganic compound whose environmental behavior is largely dictated by its physical and chemical characteristics. It exists in various hydrated and crystalline forms, which significantly influences its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes and References |
| Molecular Formula | FePO₄ | [1] |
| Molecular Weight | 150.82 g/mol | [1][2][3] |
| Appearance | Yellowish-white to buff-colored powder.[4] | Odorless. |
| Water Solubility | Insoluble to sparingly soluble. | The dihydrate form has a reported solubility of 0.642 g/100 mL at 100 °C. However, at ambient environmental temperatures, it is considered virtually insoluble. |
| Solubility Product (Ksp) | 9.9 x 10⁻¹⁶ (for FePO₄ · 2H₂O) to 1.0 x 10⁻²⁶ | The Ksp for this compound is highly dependent on its form (amorphous vs. crystalline) and hydration state. Values for amorphous forms are generally higher (less stable, more soluble) than for crystalline forms like strengite. A value of 10⁻²¹⁹ has also been cited in a water treatment context. |
| Vapor Pressure | Non-volatile. | This compound is a stable, non-volatile solid. |
Environmental Fate
The environmental fate of this compound is characterized by its low mobility and persistence, with its ultimate sinks being incorporation into the soil matrix and uptake by plants.
Dissolution and Speciation in Water
Due to its very low solubility product constant (Ksp), this compound does not readily dissolve in water. When it does, it dissociates into ferric (Fe³⁺) and orthophosphate (PO₄³⁻) ions. The equilibrium is governed by the following equation:
FePO₄(s) ⇌ Fe³⁺(aq) + PO₄³⁻(aq)
The extremely low Ksp values indicate that the equilibrium lies far to the left, resulting in negligible concentrations of dissolved ions in water under neutral pH conditions. However, solubility increases in acidic conditions, such as those found in the stomach, which is relevant for its use as a food additive.
Transport and Mobility in Soil
The transport of this compound in the terrestrial environment is minimal. Several key processes contribute to its low mobility:
-
Strong Adsorption: this compound is expected to be strongly adsorbed to soil particles. The phosphate anion (PO₄³⁻) has a high affinity for iron and aluminum oxides present in many soils, forming stable complexes. This strong binding significantly limits its potential for leaching.
-
Low Leaching Potential: As a consequence of its low water solubility and strong adsorption to soil, this compound has a very low potential to leach through the soil profile and contaminate groundwater. The amount of iron and phosphate added to the soil from its use as a molluscicide is considered negligible compared to the amounts naturally present.
-
Particle-Bound Transport: While leaching of dissolved forms is unlikely, some transport may occur through soil erosion, where the compound is moved along with the soil particles to which it is adsorbed.
The logical pathway for this compound's fate in the soil is illustrated in the diagram below.
Persistence and Degradation
This compound is considered a persistent substance in the environment as it does not undergo significant biotic or abiotic degradation. Instead of breaking down into different chemical compounds, it dissociates into iron and phosphate ions, which are then incorporated into the natural iron and phosphorus cycles of the soil. These components are essential nutrients for plants and soil microorganisms. Therefore, its persistence is not considered an environmental risk.
Ecotoxicological Profile
This compound exhibits a very low toxicity profile to a wide range of non-target organisms.
Table 2: Summary of Ecotoxicity Data
| Organism Group | Endpoint | Result | Conclusion | Reference |
| Birds | Acute Oral LD₅₀ (Quail) | > 5000 mg/kg | Practically non-toxic | |
| Fish | 96-hr LC₅₀ | - | Practically non-toxic | |
| Aquatic Invertebrates | 48-hr EC₅₀ (Daphnia magna) | - | Practically non-toxic | |
| Earthworms | 14-day LC₅₀ | No adverse effects at high concentrations | Not harmful | |
| Bees | Acute Contact/Oral LD₅₀ | - | Unlikely to be exposed |
Experimental Protocols
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate and transport of chemicals like this compound.
Soil Column Leaching Study (Adapted from OECD 312)
This study is designed to evaluate the mobility of a substance and its degradation products in soil, simulating the potential for leaching to groundwater.
Objective: To determine the vertical movement and distribution of this compound in a soil column after the application of simulated rainfall.
Methodology:
-
Column Preparation: A glass column (e.g., 30 cm length) is packed with a representative soil, sieved to <2 mm. The soil is then saturated with a solution of 0.01M CaCl₂ to mimic soil solution ionic strength.
-
Test Substance Application: A known amount of the test substance (this compound), often radiolabeled (e.g., with ³²P or ³³P) to facilitate detection, is applied uniformly to the soil surface.
-
Leaching: "Artificial rain" (0.01M CaCl₂) is applied to the top of the column at a controlled rate for a specified period (e.g., 48 hours).
-
Sample Collection: The leachate that passes through the column is collected at regular intervals.
-
Analysis: At the end of the experiment, the soil column is frozen and segmented into sections (e.g., every 5-6 cm). Both the leachate fractions and the soil segments are analyzed for the concentration of the parent compound and any transformation products.
-
Data Interpretation: A mass balance is calculated to account for the total applied substance. The distribution in the soil segments and leachate indicates the substance's mobility. For this compound, it is expected that the vast majority would remain in the top layers of the soil column.
The workflow for a typical soil column leaching experiment is depicted below.
Phosphorus Adsorption Isotherm Study
This experiment quantifies the adsorption of phosphate to soil particles, which is critical for understanding its mobility.
Objective: To determine the relationship between the concentration of phosphate in solution and the amount of phosphate adsorbed by the soil at equilibrium.
Methodology:
-
Sample Preparation: A series of solutions with varying concentrations of phosphate are prepared.
-
Equilibration: A known mass of soil is added to each phosphate solution. The mixtures are then shaken on a reciprocating shaker for a set period (e.g., 24 hours) to reach equilibrium.
-
Separation: The soil suspension is centrifuged, and the supernatant is filtered (e.g., through Whatman No. 42 filter paper) to separate the solution from the soil particles.
-
Analysis: The concentration of phosphate remaining in the filtrate is determined, typically using the colorimetric molybdate blue ascorbic acid reduction method at a wavelength of 880 nm.
-
Calculation: The amount of phosphate adsorbed by the soil is calculated as the difference between the initial and final solution concentrations.
-
Modeling: The results are fitted to adsorption isotherm models, such as the Langmuir or Freundlich equations, to determine the soil's maximum phosphate adsorption capacity.
Analytical Methods
The determination of phosphate concentrations in environmental samples (soil and water) is a critical component of fate and transport studies.
Table 3: Common Analytical Methods for Phosphate Determination
| Method | Principle | Application | Notes and References |
| Molybdenum Blue Spectrophotometry | Orthophosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to form a stable blue-colored complex. The intensity of the blue color is proportional to the phosphate concentration. | Water and soil extracts. | A widely used, standard colorimetric method. Absorbance is typically measured around 880 nm. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Samples are introduced into an argon plasma, which excites the atoms. The emitted light is measured at element-specific wavelengths to quantify the concentration. | Total phosphorus in digested soil and water samples. | Provides elemental analysis for total phosphorus content. |
| Ion Chromatography | Anions in the sample are separated on an ion-exchange column and detected by conductivity. | Orthophosphate in water samples. | Useful for speciation and can simultaneously measure other anions. |
Conclusion
The environmental fate and transport of this compound are characterized by its low water solubility, strong adsorption to soil particles, and subsequent incorporation into the natural nutrient cycle. These properties result in minimal mobility and a very low risk to aquatic ecosystems through leaching. This compound is persistent in that it does not chemically degrade, but rather becomes a source of essential iron and phosphorus nutrients in the soil. Its ecotoxicological profile confirms its low risk to non-target organisms. Standardized experimental protocols are available to quantify its environmental behavior, providing a robust framework for risk assessment.
References
An In-depth Technical Guide to the Phase Diagram and Stability of Ferric Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric phosphate (FePO₄) is an inorganic compound of significant interest across various scientific and industrial domains, including as a cathode material in lithium-ion batteries, a component in specialized glass manufacturing, and in certain pharmaceutical applications. A thorough understanding of its phase behavior and stability under different temperature and pressure conditions is critical for its synthesis, characterization, and application. This technical guide provides a comprehensive overview of the this compound phase diagram, the stability of its various polymorphs, and the experimental methodologies employed for their characterization.
Polymorphs of this compound
This compound is known to exist in several crystalline and amorphous forms. The primary polymorphs include:
-
Trigonal (α-FePO₄, berlinite-type): The most common and stable form at ambient conditions, isostructural with α-quartz.[1]
-
Orthorhombic (High-Pressure form): A denser phase with space group Cmcm, which becomes stable at high pressures.[2][3][4] In this structure, the iron atoms are octahedrally coordinated.[1]
-
Monoclinic: Another crystalline phase of anhydrous FePO₄.
-
Amorphous: A non-crystalline form of this compound.
Additionally, hydrated forms of this compound, such as FePO₄·2H₂O, exist and can serve as precursors in the synthesis of anhydrous phases.
Phase Diagram and Stability
A complete, experimentally determined pressure-temperature (P-T) phase diagram for pure FePO₄ is not available in a single comprehensive source. However, based on various studies, a qualitative P-T phase diagram can be constructed, highlighting the stability regions of the major polymorphs.
At ambient pressure, the trigonal berlinite phase is the most stable polymorph. Upon heating, it undergoes a phase transition to β-quartz-type FePO₄ at approximately 980 K.
Under the application of pressure, the berlinite phase transforms into a high-pressure orthorhombic (Cmcm) phase. This transition is reported to occur at pressures around 2-3 GPa at room temperature. Some studies also report the concurrent formation of an amorphous phase alongside the crystalline high-pressure phase. The high-pressure orthorhombic phase is about 23% denser than the berlinite form.
The high-pressure phase is metastable at ambient pressure and reverts to the more stable berlinite form upon heating. This irreversible exothermic transition occurs at approximately 700 °C.
The following diagram illustrates the logical relationship between the main this compound polymorphs under varying temperature and pressure.
Caption: Phase transitions of major this compound polymorphs.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the phase transitions and crystallographic properties of this compound polymorphs.
Table 1: Phase Transition Data for this compound (FePO₄)
| Transition | Temperature (°C) | Pressure (GPa) | Notes |
| Trigonal (berlinite) → Orthorhombic (HP) | Room Temperature | ~2-3 | Transformation to a denser, octahedrally coordinated phase. |
| Orthorhombic (HP) → Trigonal (berlinite) | ~700 | Ambient | Irreversible exothermic transition upon heating. |
| Trigonal (α-quartz type) → Trigonal (β-quartz type) | ~707 | Ambient | α-β phase transition. |
Table 2: Crystallographic Data for Major this compound (FePO₄) Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Density (g/cm³) |
| Trigonal (berlinite) | Trigonal | P3₁21 | 5.036 | 5.036 | 11.255 | - | 3.056 |
| Orthorhombic (HP) | Orthorhombic | Cmcm | - | - | - | - | ~3.76 |
Note: Lattice parameters for the high-pressure orthorhombic phase can vary with pressure. The density is significantly higher than the berlinite form.
Experimental Protocols
The characterization of this compound polymorphs and the determination of their phase transitions rely on several key analytical techniques. The following sections provide detailed methodologies for these experiments.
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound and determining their crystal structures.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically a few tenths of a gram) is finely ground into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites. The powder is then carefully mounted onto a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation) is used.
-
Data Collection: The XRD pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 1-2° per minute. The specific range and speed can be adjusted based on the sample's crystallinity and the desired resolution.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions (2θ values) and intensities. Phase identification is achieved by comparing the experimental pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). Rietveld refinement can be employed for detailed structural analysis, including lattice parameter determination.
The following diagram illustrates a typical experimental workflow for XRD analysis.
Caption: Experimental workflow for XRD analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal stability and phase transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically 5-10 mg) is placed into an aluminum or alumina crucible. An empty crucible is used as a reference.
-
Instrumentation: A differential scanning calorimeter is used. The instrument is calibrated for temperature and enthalpy using standard materials like indium.
-
Data Collection: The sample and reference are heated and/or cooled at a constant rate (e.g., 10 K/min) in a controlled inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. The temperature program is set to cover the range of interest for phase transitions. For example, to study the dehydration of FePO₄·2H₂O and subsequent phase transitions of anhydrous FePO₄, a range from room temperature to 800 °C or higher might be used.
-
Data Analysis: The DSC curve plots the heat flow versus temperature. Endothermic peaks represent processes that absorb heat (e.g., melting, dehydration), while exothermic peaks represent heat-releasing processes (e.g., crystallization, decomposition). The onset temperature, peak temperature, and enthalpy of transitions can be determined from the curve.
Mössbauer Spectroscopy
57Fe Mössbauer spectroscopy is a powerful technique for probing the local chemical environment and magnetic properties of iron atoms in this compound.
Methodology:
-
Sample Preparation: A thin, uniform layer of the powdered this compound sample is prepared to act as the absorber.
-
Instrumentation: A Mössbauer spectrometer consisting of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and a data acquisition system is used.
-
Data Collection: The spectrometer measures the resonant absorption of gamma rays by the 57Fe nuclei in the sample as a function of the source velocity. The velocity is scanned over a range appropriate for iron compounds (e.g., ±10 mm/s).
-
Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus source velocity. The spectrum is fitted with Lorentzian lines to extract key parameters:
-
Isomer Shift (δ): Provides information about the oxidation state (Fe³⁺) and coordination environment of the iron atoms. It is typically reported relative to a standard, such as metallic iron at room temperature.
-
Quadrupole Splitting (ΔE_Q): Indicates the symmetry of the electric field at the iron nucleus, providing insights into the local structural distortions.
-
Hyperfine Magnetic Field (B_hf): If the material is magnetically ordered, this parameter reveals the magnitude of the internal magnetic field at the iron nucleus.
-
The following diagram illustrates the key components and their relationship in a Mössbauer spectroscopy experiment.
Caption: Schematic of a Mössbauer spectroscopy setup.
Conclusion
The phase diagram of this compound, while not yet fully mapped with high precision over all temperature and pressure ranges, reveals a rich polymorphism with distinct stability fields. The trigonal berlinite structure is the ground state at ambient conditions, transforming to a denser orthorhombic phase under high pressure. Understanding these phase relationships and the kinetics of their transformations is crucial for controlling the synthesis of desired polymorphs for specific applications. The experimental techniques of XRD, DSC, and Mössbauer spectroscopy provide a powerful combination of tools for the comprehensive characterization of the structural, thermal, and electronic properties of this compound. The detailed methodologies provided in this guide serve as a valuable resource for researchers and professionals working with this important material.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ferric Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ferric phosphate (FePO₄) nanoparticles via co-precipitation, hydrothermal, and sol-gel methods. This compound nanoparticles are of significant interest for various biomedical applications, including drug delivery and nutritional supplementation, owing to their biocompatibility and unique physicochemical properties.[1] This document outlines step-by-step procedures for their preparation and includes characterization data and a discussion of their application in cancer therapy.
Data Presentation: Comparative Analysis of Synthesis Methods
The choice of synthesis method significantly influences the physicochemical properties of the resulting this compound nanoparticles. The following table summarizes typical quantitative data obtained for nanoparticles synthesized by co-precipitation, hydrothermal, and sol-gel methods.
| Synthesis Method | Precursors | Particle Size (nm) | Zeta Potential (mV) | Morphology | Reference |
| Co-precipitation | Iron (III) Chloride (FeCl₃), Sodium Phosphate (Na₃PO₄) | 50 - 150 | -15 to -30 | Aggregated Spheres | Adapted from[2][3] |
| Hydrothermal | Iron (III) Nitrate [Fe(NO₃)₃], Phosphoric Acid (H₃PO₄) | 30 - 100 | +15 to +30 | Rod-like or Spherical | [4][5] |
| Sol-Gel | Iron (III) Nitrate [Fe(NO₃)₃], Triethyl Phosphate [TEP, (C₂H₅)₃PO₄] | 20 - 80 | +20 to +40 | Amorphous or Crystalline Spheres |
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Co-precipitation Synthesis of this compound Nanoparticles
This protocol describes a straightforward method for synthesizing this compound nanoparticles at room temperature.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of iron (III) chloride by dissolving 2.70 g of FeCl₃·6H₂O in 100 mL of deionized water.
-
Prepare a 0.1 M solution of trisodium phosphate by dissolving 3.80 g of Na₃PO₄·12H₂O in 100 mL of deionized water.
-
-
Precipitation:
-
Place the iron (III) chloride solution in a beaker on a magnetic stirrer and stir vigorously.
-
Slowly add the trisodium phosphate solution dropwise to the iron (III) chloride solution. A yellowish-white precipitate of this compound will form immediately.
-
-
Aging:
-
Continue stirring the suspension for 1 hour at room temperature to allow the nanoparticles to age and stabilize.
-
-
Washing:
-
Collect the precipitate by centrifugation at 4000 rpm for 15 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the washing process three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol and transfer it to a petri dish.
-
Dry the nanoparticles in an oven at 60°C for 12 hours to obtain a fine powder.
-
Protocol 2: Hydrothermal Synthesis of this compound Nanoparticles
This method yields crystalline this compound nanoparticles with controlled morphology.
Materials:
-
Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Phosphoric acid (H₃PO₄, 85%)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.2 M solution of iron (III) nitrate by dissolving 8.08 g of Fe(NO₃)₃·9H₂O in 100 mL of deionized water.
-
Prepare a 0.2 M solution of phosphoric acid by diluting the appropriate volume of 85% H₃PO₄ in 100 mL of deionized water.
-
-
Reaction Mixture:
-
In a beaker, mix equal volumes of the iron (III) nitrate and phosphoric acid solutions under constant stirring.
-
-
Hydrothermal Treatment:
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave, filling it to no more than 80% of its capacity.
-
Seal the autoclave and place it in an oven preheated to 180°C.
-
Maintain the temperature for 12 hours.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation at 4000 rpm for 15 minutes.
-
-
Washing and Drying:
-
Wash the collected nanoparticles three times with deionized water and twice with ethanol.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Protocol 3: Sol-Gel Synthesis of this compound Nanoparticles
This technique allows for the formation of highly pure and homogenous this compound nanoparticles.
Materials:
-
Iron (III) nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Triethyl phosphate (TEP, (C₂H₅)₃PO₄)
-
Absolute ethanol
-
Ammonia solution (NH₄OH, 25%)
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and a burette
-
Drying oven and furnace
Procedure:
-
Sol Preparation:
-
Dissolve 4.04 g of Fe(NO₃)₃·9H₂O in 50 mL of absolute ethanol with vigorous stirring to form a clear solution.
-
In a separate beaker, dissolve 2.15 mL of triethyl phosphate in 50 mL of absolute ethanol.
-
Slowly add the triethyl phosphate solution to the iron (III) nitrate solution while stirring continuously.
-
-
Gelation:
-
Add ammonia solution dropwise to the mixture until a gel is formed. The gelation is indicated by a significant increase in viscosity.
-
-
Aging:
-
Cover the beaker and let the gel age at room temperature for 24 hours.
-
-
Drying and Calcination:
-
Dry the aged gel in an oven at 100°C for 12 hours to remove the solvent.
-
Grind the dried gel into a powder and calcine it in a furnace at 500°C for 2 hours to obtain crystalline this compound nanoparticles.
-
Visualizations
Experimental Workflow: Co-precipitation Synthesis
Caption: Workflow for co-precipitation synthesis of this compound nanoparticles.
Signaling Pathway: Doxorubicin-Loaded this compound Nanoparticles in Cancer Therapy
This compound nanoparticles can be utilized as carriers for anticancer drugs like doxorubicin. Upon internalization by cancer cells, the acidic environment of endosomes and lysosomes can facilitate the release of both ferric ions (Fe³⁺) and doxorubicin. The released Fe³⁺ can be reduced to ferrous ions (Fe²⁺), which then participate in the Fenton reaction with endogenous hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). This leads to oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death. Doxorubicin itself also contributes to cytotoxicity by intercalating with DNA and inhibiting topoisomerase II.
Caption: Mechanism of action for doxorubicin-loaded this compound nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Pilot-scale co-precipitation synthesis of a novel active ingredient made of ultrasmall iron (oxyhydr)oxide nanoparticles for the treatment of hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Co-Precipitation Synthesis of Ferric Phosphate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of ferric phosphate (FePO₄) via the co-precipitation method. This synthesis technique is widely recognized for its simplicity, cost-effectiveness, and control over the physicochemical properties of the resulting particles, making it a valuable method for various applications, including pharmaceuticals and drug development.
Introduction to the Co-Precipitation Method
The co-precipitation method for synthesizing this compound is a straightforward and widely used technique that involves the simultaneous precipitation of ferric ions (Fe³⁺) and phosphate ions (PO₄³⁻) from a solution. This method allows for the formation of this compound particles with controlled size, morphology, and crystallinity by manipulating reaction parameters such as pH, temperature, precursor concentration, and stirring rate. The resulting this compound can be amorphous or crystalline, with amorphous forms often exhibiting higher solubility and bioavailability.
In the context of drug development, this compound is primarily investigated as a phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease. Additionally, the nanoparticle form of this compound holds potential in drug delivery systems due to its biocompatibility and the ability to act as a carrier for therapeutic agents.
Experimental Protocols
Two common protocols for the co-precipitation of this compound are detailed below, one starting with a ferric salt and the other with a ferrous salt that is subsequently oxidized.
Protocol 1: Synthesis from a Ferric Salt
This protocol describes the synthesis of this compound from ferric nitrate and phosphoric acid.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH, 3 M)
-
Deionized water
Equipment:
-
Continuous Stirring Tank Reactor (CSTR) or a standard reaction vessel with a magnetic stirrer and heating mantle
-
pH meter
-
Peristaltic pumps (optional, for controlled addition of reagents)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Drying oven or furnace
Procedure:
-
Precursor Solution Preparation: Prepare a 1 M solution of ferric nitrate and phosphoric acid by dissolving the appropriate amounts of Fe(NO₃)₃·9H₂O and H₃PO₄ in deionized water.
-
Reaction Setup: Transfer the precursor solution to the reaction vessel. Heat the solution to 60 °C while stirring at 900 RPM.
-
pH Adjustment and Precipitation: Slowly add 3 M ammonium hydroxide solution to the reaction mixture to adjust the pH to approximately 1.5. The addition of the base will induce the co-precipitation of this compound.
-
Reaction Time: Maintain the reaction conditions for a set period, for example, 3, 7, or 10 hours, to control the particle size and morphology of the precipitate.
-
Collection and Washing: After the desired reaction time, collect the white or pale-yellow precipitate by filtration. Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.
-
Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 80 °C) for 12 hours to obtain the hydrated this compound powder.
-
Calcination (Optional): To obtain anhydrous this compound, the dried powder can be calcined in a furnace at 600 °C in the air for 3 hours.
Protocol 2: Synthesis from a Ferrous Salt with Oxidation
This protocol involves the use of a ferrous salt and an oxidizing agent to form this compound.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
Equipment:
-
Reaction vessel with a magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve ferrous sulfate and phosphoric acid in deionized water.
-
Oxidation and Precipitation: Slowly add hydrogen peroxide to the solution while stirring. The H₂O₂ will oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which will then react with the phosphate ions to precipitate as this compound.
-
pH Control: Monitor and adjust the pH of the solution as needed. The final pH will influence the properties of the precipitate.
-
Aging: Allow the precipitate to age in the solution for a specific time to ensure complete reaction and to control particle characteristics.
-
Collection and Washing: Collect the precipitate by filtration and wash it thoroughly with deionized water.
-
Drying: Dry the product in an oven at a suitable temperature.
Quantitative Data Summary
The properties of this compound prepared by co-precipitation can vary significantly depending on the synthesis conditions. The following tables summarize key quantitative data from various studies.
| Precursors | pH | Temperature (°C) | Reaction Time (h) | Resulting Phase | Reference |
| Fe(NO₃)₃, H₃PO₄, NH₄OH | 1.5 | 60 | 3, 7, 10 | Amorphous FePO₄·xH₂O | |
| Fe(NO₃)₃·9H₂O, K₂HPO₄ | 2.0 | Ambient | - | Amorphous Fe₂(HPO₄)₃·xH₂O | |
| Fe(NH₄)₂(SO₄)₂·6H₂O, NH₄H₂PO₄, H₂O₂ | 2.0 | Ambient | - | Amorphous FePO₄·2H₂O |
Table 1: Summary of Synthesis Parameters
| Synthesis Method/Source | Mean Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
| Commercial FePO₄ | 30.5 | 32.6 | |
| Flame Spray Pyrolysis (FSP) FePO₄ | 10.7 | 194.7 | |
| FSP FePO₄ | - | 68.6 |
Table 2: Physicochemical Properties of this compound
Applications in Drug Development
The primary application of this compound in drug development is as a phosphate binder . In patients with chronic kidney disease, hyperphosphatemia is a common and serious condition. Ferric compounds, such as ferric citrate, can bind to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream.
Mechanism of Action as a Phosphate Binder:
-
Ingestion: The this compound compound is taken orally with meals.
-
Dissociation: In the acidic environment of the stomach, some ferric ions may be released.
-
Binding: In the small intestine, ferric ions bind with dietary phosphate to form insoluble this compound.
-
Excretion: The insoluble this compound is then excreted in the feces, reducing the overall phosphate absorption.
The use of iron-based phosphate binders also offers the potential benefit of iron supplementation, which can help manage anemia, another common complication in chronic kidney disease patients.
Furthermore, This compound nanoparticles are being explored for drug delivery applications . Their high surface area allows for the loading of therapeutic agents, and their biocompatibility makes them a promising carrier for targeted drug delivery. The release of the drug can be controlled by the degradation of the nanoparticle matrix in the physiological environment.
Visualizations
The following diagrams illustrate the experimental workflow for the co-precipitation synthesis of this compound and the logical relationship of its application as a phosphate binder.
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of this compound as a phosphate binder.
Application Notes and Protocols for Hydrothermal Synthesis of Ferric Phosphate Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ferric phosphate (FePO₄) crystals via the hydrothermal method. This technique is widely employed to produce crystalline materials with controlled morphology and size, which are crucial for various applications, including their use as precursors for lithium-ion battery cathodes and in catalysis.
I. Introduction
Hydrothermal synthesis is a versatile and robust method for producing high-purity, single-crystal materials. It involves a chemical reaction in a closed system (an autoclave) at elevated temperatures and pressures, using water as the solvent. This process mimics the natural formation of minerals and allows for precise control over the crystallization process, influencing particle size, morphology, and crystallinity. For this compound, this method is particularly advantageous as it can yield various hydrated forms, such as FePO₄·2H₂O, which can be subsequently converted to anhydrous FePO₄.
The morphology of the synthesized this compound crystals can be tuned by adjusting synthesis parameters such as pH, temperature, reaction time, and the concentration of precursors.[1] For instance, flower-like microstructures of FePO₄·2H₂O have been successfully synthesized, with the formation mechanism attributed to dissolution-recrystallization and crystal splitting.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the hydrothermal synthesis of this compound and its subsequent use in lithium-ion batteries.
| Precursors | Synthesis Conditions | Product | Particle Size | Specific Surface Area | Application | Key Findings | Reference |
| Fe(II) and P(V) aqueous solution | Oxygen injection at ~368 K | FePO₄·2H₂O (phosphosiderite) | Large particles | - | Precursor for porous iron oxide | A novel method for synthesizing large porous iron oxide particles. | [1] |
| Amorphous FePO₄·2H₂O solution | 150°C for 12 h | Spherical crystal FePO₄·2H₂O | 5-6 μm (for subsequent LiFePO₄/C) | - | Precursor for LiFePO₄/C cathode material | Simple hydrothermal process without supplementary equipment. | [1] |
| FeCl₃, H₃PO₄, (NH₂)₂CO | 180°C | FePO₄·2H₂O, Fe(NH₄)(HPO₄)₂, Fe₂(NH₄)(OH)(PO₄)₂·2H₂O, Fe(NH₃)₂PO₄ | - | - | General synthesis | Product depends on the Fe:P:C molar ratio. | [2] |
| Iron powder, H₃PO₄, H₂O₂ | High temperature calcination after intermediate step | Anhydrous FePO₄ | Average 3.096 μm | 39.1765 m²/g | Precursor for electrode materials | New two-step method to produce high purity, spherical anhydrous FePO₄. | |
| FeSO₄, H₃PO₄, H₂O₂, NaOH | 90°C in turbulent flow cycle state | Micro–nano-structured FePO₄·2H₂O | D₅₀ = 2.4 μm, D₉₀ = 4.2 μm | - | Precursor for LiFePO₄/C cathode materials | High yield (99.5%) and efficient method suitable for industrial production. | |
| FeX₃ (X = NO₃⁻, Cl⁻), H₃PO₄ | Room temperature or 50°C | Fe₃H₃(PO₄)₄·6H₂O | - | 5.0 m²/g | General synthesis | Crystals obtained from a phosphate gel. |
III. Experimental Protocols
A. Protocol for the Synthesis of Flower-Like FePO₄·2H₂O Microstructures
This protocol is based on the facile hydrothermal synthesis method described for producing flower-like this compound microstructures.
1. Precursor Preparation:
- Prepare aqueous solutions of an iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃) and a phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄). The concentration of reactants can be varied to control the morphology.
2. Hydrothermal Reaction:
- Mix the precursor solutions in a Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a designated period (e.g., 6-24 hours). The reaction time influences the crystal growth and morphology.
3. Product Collection and Purification:
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the precipitate by centrifugation or filtration.
- Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
- Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.
B. Protocol for the Synthesis of Spherical LiFePO₄/C from a Spherical FePO₄·2H₂O Precursor
This protocol outlines the synthesis of spherical LiFePO₄/C cathode material using a hydrothermally synthesized spherical FePO₄·2H₂O precursor.
1. Synthesis of Spherical FePO₄·2H₂O:
- Prepare an amorphous FePO₄·2H₂O solution.
- Transfer the solution to a Teflon-lined stainless steel autoclave.
- Maintain the autoclave at 150°C for 12 hours.
- Collect, wash, and dry the resulting spherical FePO₄·2H₂O powder as described in Protocol A.
2. Preparation of LiFePO₄/C:
- Mix the synthesized spherical FePO₄·2H₂O with a lithium source (e.g., Li₂CO₃ or LiOH) and a carbon source (e.g., glucose or citric acid) in a stoichiometric ratio.
- Ball-mill the mixture to ensure homogeneity.
- Calcine the mixture under an inert or reducing atmosphere (e.g., Ar/H₂) at a high temperature (e.g., 600-800°C) for several hours.
- The resulting product is a carbon-coated lithium iron phosphate composite (LiFePO₄/C).
IV. Visualizations
A. Experimental Workflow for Hydrothermal Synthesis of this compound
B. Logical Relationship in Crystal Formation
References
Application Notes and Protocols for Ferric Phosphate in Wastewater Treatment
Introduction
Eutrophication, the excessive enrichment of water bodies with nutrients, poses a significant environmental threat, leading to algal blooms, oxygen depletion, and loss of aquatic life. Phosphorus is a primary limiting nutrient contributing to this phenomenon. Chemical precipitation is a widely adopted and effective method for removing phosphorus (in the form of phosphates) from municipal and industrial wastewater. Among the various chemical precipitants, ferric salts such as ferric chloride (FeCl₃) and ferric sulfate (Fe₂(SO₄)₃) are commonly employed due to their high efficiency and cost-effectiveness. This document provides detailed application notes and experimental protocols for the use of ferric salts for phosphate removal in wastewater treatment, intended for researchers, scientists, and professionals in drug development who may be assessing environmental impacts.
The primary mechanism of phosphate removal using ferric salts is the precipitation of insoluble ferric phosphate (FePO₄).[1][2] Additionally, co-precipitation and adsorption onto ferric hydroxide flocs (Fe(OH)₃) contribute to the overall removal of phosphorus.[3] The effectiveness of this process is influenced by several key parameters, including pH, the molar ratio of iron to phosphorus (Fe:P), and the presence of competing ions and organic matter in the wastewater.[4]
Chemical Mechanisms of Phosphate Removal
The removal of phosphate by ferric salts involves several simultaneous processes:
-
Direct Precipitation: Ferric ions (Fe³⁺) react directly with orthophosphates (PO₄³⁻) to form insoluble this compound, as shown in the following reaction: Fe³⁺ + PO₄³⁻ → FePO₄(s)[1]
-
Co-precipitation with Ferric Hydroxide: Ferric salts hydrolyze in water to form ferric hydroxide, a gelatinous precipitate that can incorporate phosphate ions into its structure as it forms. Fe³⁺ + 3H₂O → Fe(OH)₃(s) + 3H⁺
-
Adsorption: Phosphate ions can adsorb onto the surface of pre-formed ferric hydroxide flocs.
-
Coagulation and Flocculation: Ferric salts act as coagulants, neutralizing the charge of colloidal particles (including particulate phosphorus) and causing them to aggregate into larger flocs that can be removed by sedimentation or filtration.
Factors Affecting Efficiency
Several factors critically influence the efficiency of phosphate removal using ferric salts:
-
pH: The optimal pH range for phosphorus removal using ferric salts is typically between 6.5 and 7.5. Within this range, the solubility of this compound is minimized, and the formation of ferric hydroxide is favored.
-
Dosage (Fe:P Molar Ratio): Stoichiometrically, one mole of iron is required to precipitate one mole of phosphate. However, due to competing reactions with alkalinity and organic matter, a higher molar ratio is often necessary to achieve low effluent phosphate concentrations.
-
Wastewater Characteristics: The initial phosphate concentration, alkalinity, and the presence of organic matter and other anions can impact the required ferric salt dosage and overall removal efficiency.
-
Mixing: Rapid and thorough mixing is crucial to ensure the efficient dispersion of the ferric salt and its interaction with phosphate ions. Insufficient mixing can lead to the localized formation of ferric hydroxide, reducing the efficiency of direct precipitation.
Data Presentation
The following tables summarize quantitative data from various studies on the use of ferric salts for phosphate removal.
Table 1: Ferric Chloride Dosage and Total Phosphorus (TP) Removal Efficiency
| Initial TP (mg/L) | Ferric Chloride Dosage (mg/L) | Final TP (mg/L) | Removal Efficiency (%) | Reference |
| 1.74 | 5 | 1.74 (approx.) | 50 (approx.) | |
| 1.74 | 10 | - | - | |
| 1.74 | 15 | - | - | |
| 1.74 | 20 | - | - | |
| 1.74 | 25 | - | - | |
| 1.74 | 30 | - | - | |
| 1.74 | 35 | - | - | |
| 1.74 | 40 | 0.17 | 90 | |
| 0.989 | 200 | 0.111 | 88.87 |
Table 2: Comparison of Different Ferric Coagulants on TP Removal
| Coagulant | Dosage (mg/L) | Initial TP (mg/L) | Final TP (mg/L) | Removal Efficiency (%) | Reference |
| Ferric Chloride (ionic Fe) | 40 | 1.74 | 0.17 | 90 | |
| Polyferric Chloride (polymeric Fe) | 40 | 1.74 | 0.66 | 62 | |
| Ferric Hydroxide (gel Fe) | 40 | 1.74 | 0.72 | 59 |
Table 3: Theoretical vs. Practical Dosage for Phosphorus Removal
| Coagulant | Theoretical Dosage (kg metal/kg P) | % Metal in Coagulant | Theoretical Dosage (kg coagulant/kg P) |
| Ferric Sulfate | 1.8 | 12.5% | 14.5 |
| Aluminum Sulfate (Alum) | 0.9 | 4.3% | 20.9 |
| Note: Practical dosages are typically higher than theoretical values due to competing reactions in wastewater. |
Experimental Protocols
Protocol 1: Jar Test for Optimal Ferric Salt Dosage Determination
This protocol outlines a standard jar testing procedure to determine the optimal dosage of a ferric salt (e.g., ferric chloride or ferric sulfate) for phosphate removal from a specific wastewater sample.
Materials:
-
Jar testing apparatus with multiple stirrers
-
Beakers (1 L or 2 L)
-
Wastewater sample
-
Stock solution of ferric salt (e.g., 10 g/L FeCl₃)
-
pH meter
-
Syringes or pipettes for coagulant dosing
-
Turbidimeter (optional)
-
Apparatus for phosphate analysis (e.g., spectrophotometer and reagents for the PhosVer® 3 method)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Sample Preparation: Collect a representative sample of the wastewater to be treated. Measure and record the initial pH, turbidity, and phosphate concentration.
-
Jar Setup: Place equal volumes of the wastewater sample (e.g., 1 L) into each beaker of the jar testing apparatus.
-
Coagulant Dosing: While stirring at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the ferric salt stock solution to each beaker. Include a control beaker with no coagulant.
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.
-
Sedimentation: Stop stirring and allow the flocs to settle for 30-60 minutes.
-
Sample Collection: Carefully withdraw a supernatant sample from the top of each beaker, avoiding any settled sludge.
-
Analysis: Measure the pH, turbidity (optional), and final phosphate concentration of the supernatant from each beaker.
-
Data Evaluation: Plot the final phosphate concentration and/or percent removal against the ferric salt dosage to determine the optimal dose that achieves the desired removal efficiency.
Visualizations
References
Characterization of Ferric Phosphate for Pharmaceutical Applications: An Application Note on XRD and SEM Techniques
Introduction
Ferric phosphate (FePO₄) is an inorganic compound with increasing interest in the pharmaceutical and drug development sectors. Its applications range from a nutritional supplement for iron fortification to a component in drug delivery systems.[1][2] The physicochemical properties of this compound, such as particle size, morphology, and crystallinity, are critical to its functionality, bioavailability, and safety.[3] This application note provides detailed protocols for the characterization of this compound using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), two powerful analytical techniques for solid-state materials.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction is a non-destructive technique used to identify the crystalline phases of a material and to determine its crystal structure, crystallite size, and lattice parameters.
Experimental Protocol
1.1.1. Sample Preparation
-
Ensure the this compound powder sample is dry and homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to obtain a fine powder.
-
Place a small amount of the powdered sample onto a zero-background sample holder (e.g., single crystal silicon).
-
Gently press the powder to create a flat, smooth surface that is level with the sample holder's surface. Avoid excessive pressure, which could induce preferred orientation.
1.1.2. Instrument Parameters
The following are typical instrument settings for XRD analysis of this compound. These may need to be optimized depending on the specific instrument and sample.
| Parameter | Typical Value |
| Radiation | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| 2θ Scan Range | 10° - 80° |
| Step Size | 0.02° |
| Scan Speed | 1-2°/minute |
1.1.3. Data Analysis
-
Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD). This compound can exist in several polymorphs, including trigonal and orthorhombic structures.
-
Crystallite Size Estimation: The average crystallite size can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) Where:
-
D is the mean crystallite size.
-
K is the Scherrer constant (typically ~0.9).
-
λ is the X-ray wavelength.
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
-
θ is the Bragg angle.
-
-
Lattice Parameter Refinement: For crystalline samples, the lattice parameters can be refined using software packages like GSAS or by applying Rietveld refinement methods.
Expected Data
XRD analysis of this compound can provide valuable quantitative data regarding its crystal structure. The table below summarizes crystallographic data for common this compound polymorphs.
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) |
| α-FePO₄ (Trigonal) | Trigonal | P3₁21 | a = 5.036, c = 11.246 |
| Orthorhombic FePO₄ | Orthorhombic | Pnma | a = 9.823, b = 5.789, c = 4.783 |
Note: Lattice parameters can vary slightly depending on the synthesis method and presence of defects.
Scanning Electron Microscopy (SEM) Analysis
Scanning Electron Microscopy is a powerful imaging technique that provides high-resolution images of a sample's surface topography and morphology. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), it can also provide elemental composition information.
Experimental Protocol
2.1.1. Sample Preparation
-
Place a carbon adhesive tab onto an aluminum SEM stub.
-
Carefully apply a small amount of the this compound powder onto the carbon tab.
-
Gently tap the side of the stub to remove any loose powder, ensuring a monolayer of particles if possible.
-
For non-conductive samples, a thin layer of a conductive material (e.g., gold, palladium) must be sputter-coated onto the sample to prevent charging under the electron beam.
2.1.2. Instrument Parameters
The following are typical instrument settings for SEM analysis. These should be adjusted to optimize image quality.
| Parameter | Typical Value |
| Accelerating Voltage | 5 - 20 kV |
| Working Distance | 5 - 15 mm |
| Spot Size | Variable (adjust for desired resolution and beam current) |
| Detector | Secondary Electron (SE) for topography, Backscattered Electron (BSE) for compositional contrast |
2.1.3. Data Analysis
-
Morphology and Particle Size: Acquire images at various magnifications to observe the overall morphology, shape, and aggregation of the this compound particles. Use the SEM software's measurement tools to determine the particle size distribution.
-
Elemental Analysis (EDS): If an EDS detector is available, acquire an elemental spectrum to confirm the presence of iron, phosphorus, and oxygen. This can also be used to detect any elemental impurities.
Expected Data
SEM analysis provides qualitative and quantitative information about the morphology and particle size of this compound. The following table provides examples of data obtained from the characterization of this compound nanoparticles.
| Synthesis Method | Morphology | Mean Particle Size (nm) | Specific Surface Area (m²/g) |
| Flame Spray Pyrolysis | Spherical | 10.7 - 30.5 | 68.6 - 194.7 |
| Chemical Precipitation | Agglomerated Nanoparticles | 20 - 80 | 65.2 |
| Solid-state Reaction | Nanostructures | 100 - 200 | Not Reported |
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflows for XRD and SEM characterization of this compound and the logical relationship between synthesis, characterization, and material properties.
Figure 1: Experimental workflow for XRD analysis of this compound.
Figure 2: Experimental workflow for SEM and EDS analysis of this compound.
Figure 3: Logical relationship between synthesis, properties, characterization, and application.
References
Application Notes and Protocols for Preparing Ferric Phosphate Solutions for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential trace element for the growth and proliferation of mammalian cells, playing a critical role in cellular respiration, DNA synthesis, and various enzymatic processes. In serum-free cell culture media, where iron-carrying proteins like transferrin are absent, supplementing the medium with a reliable iron source is crucial. Ferric phosphate (FePO₄) is an inorganic iron salt that can be used as an iron supplement in cell culture. However, its low solubility at physiological pH presents a significant challenge, often leading to precipitation and reduced iron bioavailability.
These application notes provide a comprehensive guide to preparing and using this compound solutions in cell culture media, with a focus on maximizing solubility and ensuring consistent results. The protocols and data presented herein are intended to assist researchers in optimizing their cell culture processes for robust cell growth and productivity.
Data Presentation: Comparison of Iron Sources in Cell Culture
Table 1: Effect of Ferric Ammonium Citrate (FAC) vs. Ferric Citrate (FC) on CHO Cell Performance [1][2]
| Iron Source | Concentration (mg/L Fe) | Peak Viable Cell Density (VCD) (% of max) | Viability (%) | Monoclonal Antibody (mAb) Titer (% of max) |
| FAC | 2 | ~80 | >90 | ~100 |
| 10 | ~98 | ~85 | ~90 | |
| 50 | 100 | ~70 | ~95 | |
| 100 | ~97 | ~60 | ~85 | |
| FC | 2 | ~75 | >90 | ~95 |
| 10 | ~90 | ~80 | ~85 | |
| 50 | ~70 | ~60 | ~70 | |
| 100 | ~94 | ~55 | ~80 |
Note: Data is adapted from a study on CHO K1 cells. The absolute values can vary depending on the specific cell line and culture conditions.
Table 2: General Comparison of Iron Sources for Cell Culture
| Iron Source | Chemical Formula | Typical Form | Key Characteristics |
| This compound | FePO₄ | Anhydrous or dihydrate powder | Poorly soluble at neutral pH, requires acidic stock solution or chelation. |
| Ferric Citrate | C₆H₅FeO₇ | Powder | Commonly used, often chelated with citrate to improve solubility at physiological pH. |
| Ferrous Sulfate | FeSO₄·7H₂O | Crystalline powder | More soluble than ferric salts but can be more prone to oxidation. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a concentrated this compound stock solution that can be sterile-filtered and diluted into cell culture media. Due to the low solubility of this compound at neutral pH, an acidic stock solution is prepared and often chelated with citrate to improve stability.
Materials:
-
This compound (FePO₄) powder
-
Sodium citrate dihydrate
-
High-purity water (e.g., Milli-Q or WFI)
-
1 M Hydrochloric acid (HCl)
-
Sterile beakers and stir bar
-
Sterile graduated cylinders
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protected storage bottles
Procedure:
-
Calculate Molar Ratios: A common molar ratio of iron to citrate for chelation is 1:5 to 1:10 to ensure the iron remains in solution.[3] For this protocol, a 1:5 ratio will be used.
-
Dissolve Sodium Citrate: In a sterile beaker, dissolve the calculated amount of sodium citrate dihydrate in approximately 80% of the final volume of high-purity water with stirring.
-
Add this compound: Slowly add the this compound powder to the citrate solution while stirring continuously. The solution will likely appear cloudy.[3]
-
Acidify the Solution: Carefully add 1 M HCl dropwise to the suspension while monitoring the pH. Adjust the pH to approximately 4.5. The solution should become a clear, pale yellow-green color as the this compound dissolves.[3]
-
Adjust Final Volume: Once the this compound is completely dissolved, transfer the solution to a sterile graduated cylinder and bring it to the final desired volume with high-purity water.
-
Sterile Filtration: Sterilize the acidic this compound-citrate stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Storage: Store the stock solution at 2-8°C. Protect from light to prevent potential degradation.
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol outlines the procedure for diluting the prepared this compound stock solution into a basal cell culture medium (e.g., DMEM, RPMI-1640, or a chemically defined CHO medium).
Materials:
-
Basal cell culture medium
-
Sterile 100 mM this compound stock solution (from Protocol 1)
-
Sterile pipettes and tubes
Procedure:
-
Determine Final Concentration: The optimal final concentration of this compound will vary depending on the cell line and basal medium. A typical starting range for iron supplementation is 1-10 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Calculate Dilution: Calculate the volume of the 100 mM stock solution required to achieve the desired final concentration in your total volume of cell culture medium.
-
Example: To prepare 100 mL of medium with a final this compound concentration of 5 µM: (100,000 µM) * V1 = (5 µM) * (100 mL) V1 = 0.005 mL or 5 µL
-
-
Aseptic Addition: Under sterile conditions in a laminar flow hood, add the calculated volume of the this compound stock solution to the basal cell culture medium.
-
Mixing: Gently swirl the medium to ensure the supplement is evenly distributed. The buffering capacity of the medium should prevent a significant change in pH upon the addition of the small volume of acidic stock solution.
-
Equilibration: Allow the supplemented medium to equilibrate in the incubator for at least 30 minutes before use to ensure temperature and pH stability.
Mandatory Visualizations
Cellular Iron Uptake and Metabolism Pathway
Caption: Cellular uptake and metabolism of iron from this compound.
Experimental Workflow for this compound Supplementation
Caption: Workflow for preparing and using this compound in cell culture.
Troubleshooting
The primary challenge when using this compound in cell culture is its propensity to precipitate. The following troubleshooting guide addresses common issues and provides potential solutions.
Problem: Precipitate forms in the cell culture medium after adding this compound.
| Potential Cause | Recommended Solution |
| High pH of the medium | Ferric salts are poorly soluble at the physiological pH (7.2-7.4) of most cell culture media. Ensure the this compound stock solution is acidic (pH ~4.5) and well-chelated with citrate. The buffering capacity of the medium should handle the small volume of acidic stock. |
| High concentration of phosphate in the medium | Basal media are rich in phosphate, which can react with ferric ions to form insoluble this compound. Prepare a concentrated, chelated stock solution and add it to the final volume of medium with gentle mixing to avoid localized high concentrations. |
| Incorrect order of addition | Adding a concentrated iron solution directly to a medium with high phosphate and bicarbonate can cause rapid precipitation. Always add the diluted iron stock to the final volume of the medium. |
| High concentration of this compound | The final concentration of this compound may exceed its solubility limit in the complex medium. Perform a dose-response experiment to determine the lowest effective concentration that supports optimal cell growth. |
| Temperature fluctuations | Repeated warming and cooling of the medium can affect the solubility of its components. Aliquot the supplemented medium into smaller, single-use volumes to avoid temperature cycling. |
Conclusion
This compound can serve as an effective iron source in cell culture, provided that appropriate measures are taken to address its limited solubility. The preparation of an acidic, citrate-chelated stock solution is a critical step to ensure iron bioavailability and prevent precipitation. By following the detailed protocols and troubleshooting guide provided in these application notes, researchers can successfully incorporate this compound into their cell culture workflows to support robust cell growth and productivity. Further optimization of the final iron concentration for specific cell lines is recommended to achieve the best possible outcomes.
References
- 1. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Ferric Phosphate Precipitation in Culture Medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of ferric phosphate in their culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound precipitation and why does it occur in culture medium?
This compound precipitation is the formation of insoluble this compound (FePO₄) particles in your culture medium, often visible as a yellow or reddish-brown precipitate. This occurs when ferric ions (Fe³⁺) from your iron supplement react with phosphate ions (PO₄³⁻) present in the basal medium.[1] This reaction is highly dependent on the pH of the medium.
Several factors contribute to this issue:
-
pH: The solubility of ferric salts is significantly lower in the neutral to alkaline pH range (typically 7.2-7.4) of most culture media.[1] Ferric ions can also react with hydroxide ions to form insoluble ferric hydroxide (Fe(OH)₃).[1]
-
High Concentrations: Exceeding the solubility limit of your iron source by adding too high a concentration can lead to precipitation.[1]
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Component Interactions: Culture media are complex mixtures. The presence of high levels of phosphate and bicarbonate can promote the precipitation of ferric salts.[1]
-
Order of Mixing: Adding a concentrated iron stock directly to a medium with high phosphate concentrations can cause rapid, localized precipitation.
-
Temperature: Temperature fluctuations, such as during the warming of the medium or autoclaving, can alter the solubility of media components and trigger precipitation.
Q2: What are the negative consequences of this compound precipitation?
Precipitation in your culture medium can have several detrimental effects on your experiments:
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Altered Media Composition: The formation of precipitates removes essential nutrients, like iron and phosphate, from the medium, making them unavailable to the cells.
-
Cell Toxicity: The precipitate particles can be toxic to cells.
-
Inaccurate Assays: Precipitates can interfere with microscopic imaging and other assays that rely on optical measurements.
-
Inconsistent Results: The altered nutrient availability and potential toxicity can lead to poor cell growth, reduced viability, and lack of reproducibility in your experiments.
Q3: How can I prevent this compound precipitation?
Several strategies can be employed to prevent this compound precipitation:
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pH Management: Maintain a low pH (e.g., < 5.0) in your concentrated iron stock solution to keep the iron soluble. The buffering capacity of the final medium should be sufficient to handle the small volume of acidic stock.
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Use of Chelating Agents: Chelating agents like citrate and ethylenediaminetetraacetic acid (EDTA) bind to ferric ions, forming a stable, soluble complex that prevents them from reacting with phosphate.
-
Proper Mixing Technique: Add the iron stock solution to the nearly final volume of the complete medium with gentle stirring to ensure rapid dilution.
-
Optimize Iron Concentration: Determine the lowest effective concentration of your iron source that supports optimal cell growth through a dose-response experiment.
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Alternative Iron Sources: Consider using more stable iron sources like ferric citrate or iron chelates.
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Sterilization Method: Filter-sterilize your concentrated iron stock solution instead of autoclaving it, as high temperatures can promote precipitation.
Q4: What are chelating agents and how do they work?
A chelating agent is a molecule that can form multiple bonds to a single metal ion, in this case, ferric iron (Fe³⁺). This binding forms a stable, water-soluble complex called a chelate. By sequestering the ferric ions, chelators prevent them from interacting with phosphate and hydroxide ions in the medium, thus avoiding precipitation. A common example is the use of citrate to chelate iron, forming ferric citrate, which is more soluble at physiological pH.
Troubleshooting Guides
Issue: I am observing a yellow/brown precipitate in my culture medium after adding my iron supplement.
This guide will walk you through a step-by-step process to identify the cause of the precipitation and resolve the issue.
Step 1: Review Your Preparation Protocol
The most common source of precipitation is the method of media preparation.
-
Are you using a concentrated stock solution?
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No: It is highly recommended to prepare a concentrated stock of your iron source. This allows you to add a small, well-controlled volume to your final medium.
-
Yes: Proceed to the next question.
-
-
What is the order of addition?
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Incorrect Order: Never add a concentrated iron stock directly to a concentrated phosphate or bicarbonate solution.
-
Correct Order: Add the iron stock to the near-final volume of the complete basal medium with gentle stirring to ensure it disperses quickly.
-
Step 2: Check the pH of Your Solutions
The pH of your stock and final medium is critical for iron solubility.
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Stock Solution pH: Ensure your iron stock solution is acidic (pH < 5.0). You can test this with a pH meter or pH paper.
-
Final Medium pH: Verify that the final pH of your culture medium is within the desired physiological range (e.g., 7.2-7.4) after all components have been added.
Step 3: Evaluate the Iron Concentration
You may be using a higher concentration of iron than necessary or exceeding its solubility limit in your specific medium.
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Conduct a Titration Study: Perform a dose-response experiment to find the lowest concentration of your iron source that supports optimal cell growth and productivity.
-
Perform a Solubility Test: Prepare small batches of your medium with varying concentrations of your iron source to determine its practical solubility limit.
Step 4: Consider Using a Chelating Agent
If the above steps do not resolve the issue, using a chelating agent is a robust solution.
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Pre-chelation: Prepare a stock solution containing both your iron source and a chelating agent like sodium citrate. A common starting point is a 1:2 to 1:10 molar ratio of Iron:Citrate. This pre-chelated iron will be more soluble in the final medium.
Decision-Making Flowchart for Troubleshooting Precipitation
Caption: A flowchart to guide troubleshooting of this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100x Chelated Ferric Citrate Stock Solution
This protocol describes the preparation of a 100x concentrated stock solution of ferric citrate, which can be added to your culture medium to provide iron in a soluble form.
Materials:
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)
-
Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
High-purity water (e.g., Milli-Q or WFI)
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1 M HCl
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protected storage bottle
Procedure:
-
Weigh out the appropriate amounts of Ferric Chloride Hexahydrate and Sodium Citrate Dihydrate to achieve the desired final concentration in your 100x stock. A common molar ratio of Iron to Citrate to start with is 1:5.
-
In a sterile beaker, dissolve the Sodium Citrate Dihydrate in approximately 80 mL of high-purity water.
-
Slowly add the Ferric Chloride Hexahydrate to the citrate solution while stirring continuously.
-
The solution may appear cloudy initially. Adjust the pH to ~4.5 by adding 1 M HCl dropwise until the solution becomes clear and has a pale yellow/green color.
-
Transfer the solution to a 100 mL graduated cylinder and bring the final volume to 100 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected bottle.
-
Store the stock solution at 2-8°C.
Usage: Add 1 mL of the 100x stock solution per 99 mL of your sterile culture medium.
Protocol 2: Determining the Optimal Iron Concentration
This protocol outlines a dose-response experiment to identify the lowest concentration of your iron source that supports optimal cell growth.
Materials:
-
Your cell line of interest
-
Basal culture medium without an iron source
-
Your prepared iron stock solution (e.g., 100x Chelated Ferric Citrate)
-
Appropriate culture vessels (e.g., 6-well plates, T-25 flasks)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Viability stain (e.g., trypan blue)
Procedure:
-
Prepare a series of culture media with varying final concentrations of your iron source. For example, you could test 0x, 0.25x, 0.5x, 1x, 2x, and 4x of your standard concentration.
-
Seed your cells at a consistent density into each of the prepared media conditions in triplicate.
-
Culture the cells under your standard conditions (e.g., 37°C, 5% CO₂).
-
Monitor cell growth and viability at regular intervals (e.g., every 24 or 48 hours) for the duration of a typical culture period.
-
At the end of the experiment, harvest the cells and determine the final cell density and viability for each condition.
-
Analyze the data to identify the lowest iron concentration that provides maximal cell growth and viability. This is your optimal iron concentration.
Experimental Workflow for Optimizing Iron Supplementation
Caption: Workflow for optimizing iron supplementation to prevent precipitation.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility of this compound | Reference |
| < 3.5 | Relatively Soluble | |
| 3.5 - 4.5 | Decreasing Solubility | |
| ~7.0 | Minimum Solubility | |
| > 7.8 | Predicted to be Soluble |
Note: The actual solubility can be influenced by other components in the culture medium.
Table 2: Common Iron Sources and Their Properties
| Iron Source | Chemical Formula | Key Characteristics |
| Ferric Chloride | FeCl₃ | Highly soluble in acidic solutions, but prone to precipitation at neutral pH. |
| Ferrous Sulfate | FeSO₄ | Another common inorganic iron source, can also lead to precipitation. |
| Ferric Citrate | FeC₆H₅O₇ | A chelated form of iron that is more soluble at physiological pH. |
| Ferric Ammonium Citrate | (NH₄)₃Fe(C₆H₅O₇)₂ | A complex salt that provides iron in a more soluble form. |
| Transferrin | N/A (Protein) | The natural iron-binding protein found in serum, provides a physiological mechanism for iron delivery. |
| Ferric 1-Glycerophosphate | C₃H₇Fe₂O₁₂P₂ | An organic iron salt that can also serve as a phosphate donor. |
Signaling Pathway: The Role of Chelators in Preventing Precipitation
Caption: How chelating agents prevent this compound precipitation.
References
how to control ferric phosphate particle size and morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric phosphate. The information aims to address common challenges encountered during synthesis, focusing on the control of particle size and morphology.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during your this compound synthesis experiments.
| Issue | Potential Cause | Recommended Solution |
| Particles are too large | 1. Slow reaction rate. 2. Low solute concentration. 3. Inappropriate pH. 4. High calcination temperature or prolonged duration. | 1. Increase the reaction rate. 2. Increase the solute concentration.[1] 3. Adjust the pH; spherical particles are often formed in very low pH solutions.[1] 4. Lower the calcination temperature or shorten the duration. |
| Irregular particle morphology | 1. Undesirable reaction conditions. 2. Absence of a suitable surfactant or capping agent. 3. Incorrect precursor ratio. | 1. Optimize reaction parameters such as temperature and stirring speed.[2] 2. Introduce a surfactant to control particle growth and aggregation.[3][4] 3. Adjust the molar ratio of iron and phosphate sources. |
| Low product yield | 1. Incomplete reaction. 2. Loss of product during washing and filtration. 3. Suboptimal pH for precipitation. | 1. Increase reaction time or temperature. 2. Optimize the washing and filtration process to minimize loss. 3. Adjust the pH to ensure complete precipitation of this compound. |
| Product is amorphous instead of crystalline | 1. Insufficient reaction temperature or time. 2. Lack of post-synthesis heat treatment. | 1. Increase the synthesis temperature or prolong the reaction time. 2. Calcine the amorphous product at a suitable temperature (e.g., above 600°C) to induce crystallization. |
| Presence of impurities | 1. Impure starting materials. 2. Formation of by-products due to incorrect pH. 3. Inadequate washing of the final product. | 1. Use high-purity precursors. 2. Precisely control the pH throughout the reaction to avoid the formation of iron hydroxides or other impurities. 3. Thoroughly wash the precipitate with deionized water until the washings are neutral. |
Frequently Asked Questions (FAQs)
Q1: How does pH influence the particle size and morphology of this compound?
A1: The pH of the reaction solution is a critical parameter that significantly impacts both the particle size and morphology of this compound. Spherical particles are typically produced in a very narrow region of fairly low pH solutions. Controlling the pH is essential to ensure the complete dissolution of the iron compound and to obtain the desired crystalline phase. Adjusting the pH before mixing the iron and phosphorus sources can prevent the formation of impurities like Fe(OH)3. For instance, in some co-precipitation methods, the pH is adjusted to around 1.5.
Q2: What is the role of surfactants in controlling this compound particle size?
A2: Surfactants play a crucial role in manipulating the size and preventing the agglomeration of this compound particles. They can act as a barrier, creating steric hindrance that restricts particle growth. By modifying the surface of seed crystals, surfactants can improve their activity and induce the epitaxial growth of Fe³⁺ and PO₄³⁻, leading to the formation of secondary crystal nuclei and influencing the final particle morphology. The use of surfactants can lead to a more uniform particle size distribution.
Q3: Which synthesis method is best for achieving a specific morphology?
A3: The choice of synthesis method largely determines the resulting morphology of the this compound particles.
-
Hydrothermal Synthesis: This method is effective for controlling crystal morphology and can produce flower-like microstructures. It generally involves a dissolution-crystallization equilibrium process.
-
Sol-Gel Method: This technique can be used to synthesize amorphous this compound at ambient temperatures.
-
Precipitation Method: This is a common and efficient route for producing this compound, often as a preliminary step to obtaining spherical particles for applications like lithium-ion batteries.
-
Flame Spray Pyrolysis (FSP): This method can be used to synthesize amorphous, spherical this compound nanopowders.
Q4: How does calcination affect the properties of this compound?
A4: Calcination is a post-synthesis heat treatment that can significantly alter the properties of this compound. It is often used to convert amorphous particles into a crystalline phase. The temperature and duration of calcination are critical parameters; for instance, amorphous this compound can be crystallized to FePO₄ after calcining above 600°C. However, high temperatures or prolonged calcination can also lead to particle growth and changes in morphology.
Q5: What are the key experimental parameters to control for reproducible results?
A5: For reproducible synthesis of this compound with controlled particle size and morphology, it is crucial to precisely control the following parameters:
-
Precursor Concentration: The concentration of iron and phosphate sources affects the reaction rate and final particle size.
-
pH of the Solution: As discussed, pH is a critical factor influencing morphology and purity.
-
Reaction Temperature and Time: These parameters influence the crystallinity and size of the particles.
-
Stirring Rate: Adequate mixing ensures a homogeneous reaction environment.
-
Presence and Concentration of Additives: Surfactants or other additives can be used to control particle growth and morphology.
-
Post-Synthesis Treatment: Conditions for washing, drying, and calcination must be consistent.
Experimental Protocols
Hydrothermal Synthesis of Flower-Like this compound
This protocol is adapted from a method for synthesizing flower-like FePO₄·2H₂O.
Materials:
-
Iron (III) chloride (FeCl₃)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of FeCl₃ and H₃PO₄ at the desired concentrations.
-
Mix the solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and ethanol several times to remove any unreacted precursors.
-
Dry the final product in an oven at a suitable temperature (e.g., 60°C) for several hours.
Co-precipitation Method for this compound Synthesis
This protocol is based on a general co-precipitation method.
Materials:
-
Ferric nitrate nonahydrate [Fe(NO₃)₃·9H₂O]
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 1 M solution by dissolving ferric nitrate and phosphoric acid in distilled water.
-
Use a 3 M ammonium hydroxide solution to adjust the pH of the solution to 1.5.
-
Conduct the reaction in a continuous stirring tank reactor (CSTR) for a specified duration (e.g., 10 hours).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the powder in an oven.
-
To obtain anhydrous FePO₄, calcine the dried powder at 600°C in air for 3 hours.
Data Presentation
Table 1: Influence of Synthesis Parameters on this compound Particle Size
| Parameter | Effect on Particle Size | Reference |
| Increasing Solute Concentration | Decrease | |
| Increasing Aging Temperature | Decrease | |
| Addition of Surfactant (e.g., SDS) | Decrease | |
| Addition of Complexing Agent (e.g., EDTA) | Increase |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Influence of key parameters on this compound properties.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. Control on size and adsorptive properties of spherical this compound particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9174846B2 - this compound and methods of preparation thereof - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. jps.usm.my [jps.usm.my]
optimizing calcination temperature for anhydrous ferric phosphate
Technical Support Center: Anhydrous Ferric Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of anhydrous this compound (FePO₄), with a focus on optimizing the calcination temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcination in anhydrous this compound synthesis?
A1: Calcination is a critical thermal treatment step used to produce anhydrous this compound (FePO₄) from its hydrated precursors, such as this compound dihydrate (FePO₄·2H₂O). The primary goals of this process are to remove crystal water and, in some synthesis routes, to decompose precursor compounds to form the final, water-free FePO₄.[1][2][3] Anhydrous FePO₄ is the preferred raw material for the industrial production of lithium iron phosphate (LiFePO₄), a common cathode material in lithium-ion batteries.[1]
Q2: What is the typical calcination temperature range for producing anhydrous FePO₄?
A2: The optimal calcination temperature for anhydrous FePO₄ can vary depending on the precursor material and desired final properties. However, most experimental procedures cite a temperature range between 500°C and 800°C .[4] Temperatures below this range may be insufficient for complete dehydration, while significantly higher temperatures can lead to undesirable particle growth and changes in morphology.
Q3: How does calcination temperature affect the properties of anhydrous this compound?
A3: Calcination temperature has a significant impact on several key properties of the final FePO₄ product:
-
Crystallinity: The temperature influences the resulting crystalline form. Different phases, such as orthorhombic, monoclinic, or trigonal structures, can be formed depending on the dehydration temperature. In some cases, low temperatures may result in an amorphous product, while higher temperatures promote the formation of a well-defined crystalline structure.
-
Particle Size: Higher calcination temperatures tend to promote particle growth and agglomeration. This is an important consideration, as smaller particle sizes are often beneficial for subsequent applications like LiFePO₄ synthesis.
-
Purity: The temperature must be sufficient to drive off water and other volatile components from the precursor. Some synthesis methods involve precursors like NH₄Fe₂(OH)(PO₄)₂·2H₂O, which require calcination to remove ammonium, hydroxide, and crystal water to yield pure FePO₄.
Q4: What are the common precursors used for synthesizing anhydrous FePO₄?
A4: The most common precursor is hydrated this compound (FePO₄·xH₂O), typically this compound dihydrate (FePO₄·2H₂O). Other precursors are also used in various synthesis methods, including complex compounds like NH₄Fe₂(OH)(PO₄)₂·2H₂O, which are then decomposed through calcination to form anhydrous FePO₄.
Troubleshooting Guide
Problem 1: The final product contains residual water or is not fully dehydrated.
-
Possible Cause: The calcination temperature was too low or the dwell time was too short.
-
Solution: Increase the calcination temperature or extend the duration of the thermal treatment. A two-stage calcination process can be effective, with an initial lower temperature stage (e.g., 250-350°C) to remove the bulk of the water, followed by a higher temperature stage (e.g., 500-600°C) for complete dehydration. Verify the complete removal of water using techniques like Thermogravimetric Analysis (TGA).
Problem 2: The final product shows significant particle agglomeration and large particle size.
-
Possible Cause: The calcination temperature was excessively high, leading to sintering and particle growth.
-
Solution: Optimize the calcination temperature by systematically lowering it while ensuring complete dehydration. Aim for the minimum temperature and time required to achieve the desired anhydrous phase. This helps to avoid undesirable particle growth.
Problem 3: The XRD analysis shows an amorphous phase instead of the desired crystalline structure.
-
Possible Cause: The calcination temperature was not high enough to induce crystallization.
-
Solution: Increase the calcination temperature. The transformation from an amorphous to a crystalline FePO₄ structure often occurs at higher temperatures. For example, some studies note the formation of amorphous FePO₄ at 400°C, with crystallization occurring at higher temperatures like 800°C.
Problem 4: The final product has low purity, containing unexpected phases or impurities.
-
Possible Cause 1: Impure precursor material. The purity of the final product is highly dependent on the starting materials.
-
Solution 1: Ensure the precursor (e.g., FePO₄·2H₂O) is of high purity. Wash the precursor thoroughly to remove any soluble impurities before the calcination step.
-
Possible Cause 2: The calcination atmosphere was not appropriate for the precursor. Some synthesis routes are sensitive to the atmosphere (e.g., air vs. inert).
-
Solution 2: Ensure the calcination is performed in the specified atmosphere. Most protocols for converting hydrated this compound to anhydrous FePO₄ use an air atmosphere.
Data Presentation: Calcination Parameters
The following table summarizes calcination conditions for anhydrous FePO₄ from various synthesis methods.
| Precursor Material | Calcination Temperature (°C) | Dwell Time (hours) | Atmosphere | Resulting Product | Reference |
| NH₄Fe₂(OH)(PO₄)₂·2H₂O | 500 - 700 | 2 - 24 | Air | Orthorhombic FePO₄ | |
| Spherical Precursor Powder | 600 - 800 | 7 - 10 | Air | Anhydrous FePO₄ | |
| Solid this compound | 380 - 420 | Not Specified | Not Specified | Dehydrated FePO₄ | |
| Basic Ammonium Iron Phosphate | Stage 1: 250 - 350 | 3 - 5 | Air | Intermediate | |
| Stage 2: 500 - 600 | 5 - 7 | Air | Anhydrous FePO₄ | ||
| Ferrophosphorus Alloy | 500 - 650 | 4 - 5 | Oxygen-rich gas | Anhydrous FePO₄ |
Experimental Protocols
Protocol 1: Preparation of Anhydrous FePO₄ via Calcination of Hydrated this compound
This protocol describes a general method for dehydrating a this compound hydrate precursor.
-
Precursor Preparation: Obtain or synthesize high-purity this compound dihydrate (FePO₄·2H₂O). Ensure the precursor is thoroughly washed with deionized water to remove residual ions and dried at a low temperature (e.g., 80°C for 12 hours) to remove surface moisture.
-
Calcination Setup: Place the dried FePO₄·2H₂O powder in a suitable crucible (e.g., alumina or corundum). Place the crucible in a programmable muffle furnace.
-
Thermal Treatment:
-
Heat the furnace in an air atmosphere to the target calcination temperature (e.g., 600°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold the sample at the target temperature for a specified dwell time (e.g., 8 hours) to ensure complete dehydration and crystallization.
-
-
Cooling and Collection: After the dwell time, turn off the furnace and allow it to cool naturally to room temperature.
-
Characterization: Collect the resulting anhydrous FePO₄ powder. Characterize the material using X-ray Diffraction (XRD) to confirm the crystalline phase and absence of hydrated phases, and Scanning Electron Microscopy (SEM) to analyze particle size and morphology.
Visualizations
Caption: Workflow for synthesis of anhydrous FePO₄ from its hydrated precursor.
Caption: Relationship between calcination temperature and key FePO₄ properties.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Preparation method of iron phosphate with high tap density - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102491302A - Battery-grade anhydrous iron phosphate and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Ferric Phosphate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of ferric phosphate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound production.
Issue 1: Low Yield of this compound Precipitate
Q: We are experiencing a lower than expected yield of this compound during our precipitation reaction. What are the potential causes and how can we troubleshoot this?
A: Low yields in this compound precipitation are often linked to suboptimal reaction conditions. The most critical factor is the pH of the reaction medium. This compound solubility is highly dependent on pH, with precipitation being favored in acidic conditions.[1][2]
Troubleshooting Steps:
-
Verify and Optimize pH: Ensure the pH of your reaction solution is within the optimal range. Pure this compound precipitation is most effective at a pH below 3.5.[2] As the pH increases, particularly above 4.5, the formation of ferric hydroxide can compete with and reduce the yield of this compound.[2]
-
Monitor Temperature: The reaction temperature can influence reaction kinetics and precipitate formation. While specific optimal temperatures can vary with the synthesis method, a controlled and consistent temperature is crucial for reproducibility.
-
Check Reactant Concentrations: Ensure that the molar ratios of your iron source and phosphate source are correct. An insufficient amount of either reactant will directly limit the yield.
-
Analyze Supernatant: After precipitation, analyze the supernatant for dissolved iron and phosphate ions. High concentrations of these ions indicate incomplete precipitation, pointing towards a need to readjust pH, temperature, or reaction time.
Issue 2: Inconsistent Particle Size and Morphology
Q: Our scaled-up batches of this compound show significant variation in particle size and morphology, affecting downstream processing. How can we achieve better control?
A: Controlling particle size and morphology is critical, especially for applications like drug delivery systems or as a precursor for battery materials. Key parameters influencing these characteristics are reaction temperature, reactant concentration, and agitation rate.[3]
Troubleshooting Steps:
-
Precise Temperature Control: Higher aging temperatures can lead to a decrease in the size of spherical particles. Implement precise and uniform temperature control throughout the reactor.
-
Control Reactant Concentration: An increase in solute concentration can also lead to smaller spherical particles. Ensure accurate and consistent dosing of reactants.
-
Optimize Agitation: The agitation speed during precipitation affects the agglomeration of primary particles. The relationship can be complex, with particle sizes potentially increasing and then decreasing with higher agitation speeds. Experiment to find the optimal agitation rate for your vessel geometry and scale.
-
Controlled Addition of Reactants: The rate at which reactants are added can influence nucleation and growth rates. A slower, controlled addition can promote more uniform particle growth.
Issue 3: Presence of Impurities in the Final Product
Q: Our this compound product is contaminated with sulfate/nitrate anions and other metallic impurities. What are the sources and how can we purify our product?
A: Impurities often originate from the starting materials, such as ferric sulfate or ferric nitrate. These impurities can be detrimental to the final application, for instance, in lithium-ion batteries.
Troubleshooting Steps:
-
Select High-Purity Raw Materials: Whenever possible, start with high-purity iron and phosphorus sources to minimize the introduction of contaminants.
-
Washing the Precipitate: Thoroughly wash the this compound precipitate with deionized water to remove soluble impurities. Multiple washing steps may be necessary.
-
Recrystallization: If washing is insufficient, recrystallization can be an effective purification method. This involves dissolving the impure this compound in a suitable solvent and then re-precipitating it under controlled conditions.
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Use of Magnetic Traps: For the removal of metallic or magnetic impurities, the use of one or more magnetic traps during the reaction process or after the formation of the final product can be effective.
Issue 4: Formation of Amorphous Instead of Crystalline this compound
Q: Our XRD analysis shows an amorphous product, but our application requires a crystalline phase. How can we control the crystallinity of our this compound?
A: The formation of amorphous versus crystalline this compound is highly dependent on the synthesis conditions, particularly pH and aging time. Amorphous this compound can be crystallized through post-synthesis treatment.
Troubleshooting Steps:
-
Control pH During Precipitation: The pH of the solution plays a crucial role in determining the resulting crystalline phase. For example, under highly acidic conditions (pH < 1.0), metastrengite I is favored, while at a pH between 1 and 2, metastrengite II is observed. Strengite is the predominant phase at a pH greater than 2.
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Implement an Aging Step: Aging the precipitate in the mother liquor, often at an elevated temperature, can promote the transformation from an amorphous to a crystalline state.
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Calcination: Amorphous this compound can be converted to a crystalline phase by calcining it at a sufficiently high temperature (e.g., above 600°C).
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Seed Crystals: The introduction of seed crystals of the desired crystalline phase can facilitate the growth of that phase during precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for large-scale production of this compound?
A1: The co-precipitation method is widely considered advantageous for mass production due to its potential for low energy consumption and cost-effectiveness. This method allows for the modification of precursor morphology and size by controlling parameters such as pH, complexing agents, and reaction time.
Q2: How does the choice of iron precursor (e.g., ferrous sulfate vs. ferric chloride) affect the final product?
A2: The choice of iron precursor can introduce different anionic impurities into the final product. For example, using ferrous sulfate can lead to sulfate impurities, while ferric chloride can introduce chloride impurities. The purity of the precursor is critical, as impurities can negatively impact the performance of the this compound in its final application.
Q3: What analytical techniques are essential for quality control during this compound production?
A3: A suite of analytical techniques is necessary to ensure the quality and consistency of this compound. These include:
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X-ray Diffraction (XRD): To identify the crystalline phase and assess crystallinity.
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Inductively Coupled Plasma (ICP-OES/MS): To determine elemental composition and quantify metallic impurities.
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Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize particle size, shape, and morphology.
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Thermogravimetric Analysis (TGA): To determine water content and thermal stability.
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Ion Chromatography: To quantify anionic impurities like sulfates and nitrates.
Q4: Are there any safety precautions to consider when scaling up this compound production?
A4: Yes, standard chemical laboratory and production safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and lab coats. This compound itself is generally considered to have low toxicity; however, the precursors and reagents used in its synthesis, such as strong acids and oxidizing agents, can be hazardous. Ensure proper ventilation and handling procedures are in place, especially when working with powders to avoid inhalation.
Data Presentation
Table 1: Effect of Synthesis Parameters on this compound Particle Size
| Parameter | Change | Effect on Particle Size | Reference |
| Temperature | Increase | Decrease | |
| Reactant Concentration | Increase | Decrease | |
| Agitation Speed | Increase | Initially Increases, then Decreases |
Table 2: Influence of pH on Crystalline Phase of this compound Dihydrate
| pH Range | Predominant Crystalline Phase |
| < 1.0 | Metastrengite I (Phosphosiderite) |
| 1.0 - 2.0 | Metastrengite II |
| > 2.0 | Strengite |
Experimental Protocols
Protocol 1: Synthesis of this compound via Co-Precipitation
This protocol describes a general co-precipitation method for the synthesis of this compound.
Materials:
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Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
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Phosphoric acid (H₃PO₄, 85%)
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Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) for pH adjustment
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Deionized water
Procedure:
-
Prepare a 1 M solution of ferric nitrate by dissolving the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water.
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Prepare a 1 M solution of phosphoric acid by diluting the 85% stock solution with deionized water.
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In a continuous stirring tank reactor (CSTR), add the ferric nitrate solution.
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While stirring vigorously, slowly add the phosphoric acid solution to the reactor.
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Monitor the pH of the solution continuously. Use a solution of ammonium hydroxide or sodium hydroxide to adjust and maintain the desired pH for the precipitation.
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Allow the reaction to proceed for a set amount of time (e.g., 10 hours) to control the growth and aggregation of the particles.
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After the reaction is complete, stop the stirring and allow the precipitate to settle.
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Separate the precipitate from the supernatant by filtration or centrifugation.
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Wash the precipitate multiple times with deionized water to remove any unreacted precursors and soluble byproducts.
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Dry the resulting this compound powder in an oven at a specified temperature (e.g., 80°C for 12 hours).
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For anhydrous this compound, the dried powder can be calcined at a higher temperature (e.g., 600°C for 3 hours in air).
Protocol 2: Characterization of this compound by X-ray Diffraction (XRD)
This protocol outlines the steps for analyzing the crystalline structure of a this compound sample using XRD.
Equipment:
-
Powder X-ray diffractometer
-
Sample holder
-
Mortar and pestle (if sample requires grinding)
-
XRD data analysis software
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.
-
Sample Mounting: Pack the powder into the sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
Turn on the X-ray generator and detector.
-
Set the desired parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.
-
Define the scanning range (e.g., 10-80° 2θ) and step size (e.g., 0.02°).
-
-
Data Collection: Initiate the XRD scan and collect the diffraction data.
-
Data Analysis:
-
Import the raw data into the analysis software.
-
Perform background subtraction and peak smoothing if necessary.
-
Identify the peak positions (2θ values) and their relative intensities.
-
Compare the experimental diffraction pattern to a reference database (e.g., ICDD) to identify the crystalline phase(s) present. An unambiguous and complete match between the experimental and reference patterns is required for phase identification.
-
If the pattern shows broad peaks and no sharp reflections, the sample is likely amorphous.
-
Visualizations
Caption: Experimental workflow for this compound synthesis and quality control.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Minimizing Agglomeration of Ferric Phosphate Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the agglomeration of ferric phosphate nanoparticles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound nanoparticle agglomeration?
A1: Agglomeration of this compound nanoparticles is a common issue stemming from their high surface-area-to-volume ratio, which makes them thermodynamically unstable. The primary drivers of agglomeration include:
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Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles allows attractive forces, such as van der Waals forces, to dominate, leading to clumping. This is often influenced by the pH of the synthesis medium.[1]
-
Ineffective Capping Agents: Capping agents or stabilizers are crucial for preventing aggregation by forming a protective layer around the nanoparticles. The absence, improper selection, or insufficient concentration of a suitable capping agent can result in severe agglomeration.
-
Suboptimal Synthesis Parameters: Factors such as temperature, stirring rate, and the concentration of reactants can significantly impact the formation and stability of nanoparticles. For instance, an inappropriate temperature can affect the kinetics of particle growth and the efficacy of stabilization.[1]
-
Magnetic Dipole-Dipole Interactions: For magnetic iron-based nanoparticles, magnetic forces can contribute to their aggregation, especially in the absence of adequate stabilizing forces.
Q2: How does pH influence the agglomeration of this compound nanoparticles?
A2: The pH of the synthesis medium is a critical factor in controlling nanoparticle agglomeration due to its effect on surface charge.
-
Isoelectric Point (IEP): At a specific pH, known as the isoelectric point, the net surface charge of the nanoparticles is zero. Near the IEP, electrostatic repulsion is minimal, leading to maximum agglomeration. For iron oxide nanoparticles, the IEP is typically in the acidic to neutral pH range.[1]
-
Electrostatic Stabilization: By adjusting the pH away from the IEP, the nanoparticle surface can become either positively or negatively charged. This induces repulsive electrostatic forces between the particles, thereby preventing aggregation. Generally, for iron oxide nanoparticles, alkaline conditions (e.g., pH 9) result in a higher negative surface charge and reduced agglomeration.[1]
Q3: What are capping agents and how do I select the right one for my experiment?
A3: Capping agents, also known as stabilizers or surfactants, are molecules that adsorb to the surface of nanoparticles during or after synthesis to prevent them from aggregating.[1] The choice of a capping agent depends on the synthesis method, the desired properties of the nanoparticles, and their intended application. They primarily provide stability through two mechanisms:
-
Electrostatic Stabilization: This involves the adsorption of charged molecules onto the nanoparticle surface, creating an electrical double layer that leads to repulsion between particles.
-
Steric Stabilization: This mechanism relies on the adsorption of large molecules, typically polymers, which form a physical barrier that prevents nanoparticles from getting close enough to aggregate.
Common capping agents for iron-based nanoparticles include citric acid, oleic acid, polyvinylpyrrolidone (PVP), and polyethylene glycol (PEG).
Q4: Can sonication be used to redisperse agglomerated this compound nanoparticles?
A4: Yes, sonication is a common technique used to break up soft agglomerates of nanoparticles in a suspension. The high-frequency sound waves generate cavitation bubbles, and their collapse creates localized high-energy shockwaves that can overcome the van der Waals forces holding the agglomerates together. However, it's important to note that sonication may not be effective in breaking up hard agglomerates, which are held together by stronger chemical bonds.
Q5: What characterization techniques are suitable for assessing the agglomeration of this compound nanoparticles?
A5: Several techniques can be employed to evaluate the size and agglomeration state of nanoparticles:
-
Dynamic Light Scattering (DLS): This is a widely used method to measure the hydrodynamic diameter of nanoparticles in a suspension, providing information about their size distribution and aggregation state.
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and the extent of agglomeration.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles, which is a key indicator of their colloidal stability. A high absolute zeta potential value (typically > ±30 mV) suggests good stability and resistance to agglomeration.
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of a nanoparticle suspension can indicate agglomeration, as the plasmon resonance peak may shift or broaden.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound nanoparticles.
| Problem | Possible Cause | Troubleshooting Steps |
| Severe agglomeration of nanoparticles observed immediately after synthesis. | 1. Inadequate or inappropriate capping agent. 2. pH of the synthesis medium is near the isoelectric point (IEP). 3. Suboptimal reaction temperature or stirring rate. | 1. Optimize Capping Agent: Ensure the chosen capping agent is compatible with the synthesis method. Experiment with different concentrations of the capping agent. Consider using a combination of electrostatic and steric stabilizers. 2. Adjust pH: Measure the pH of the reaction medium. Adjust the pH to be significantly different from the IEP of this compound nanoparticles to enhance electrostatic repulsion. For iron-based nanoparticles, alkaline conditions are often favorable. 3. Control Synthesis Parameters: Maintain a consistent and appropriate reaction temperature. Ensure vigorous and uniform stirring throughout the synthesis process to promote homogeneous nucleation and growth. |
| Nanoparticles appear well-dispersed initially but agglomerate over time. | 1. Insufficient long-term stability provided by the capping agent. 2. Changes in the suspension environment (e.g., pH, ionic strength). 3. Desorption of the capping agent from the nanoparticle surface. | 1. Improve Surface Coating: Consider a more robust surface coating, such as a silica shell, to provide better long-term stability. 2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffer with a pH that ensures high surface charge. Avoid adding salts or other components that could screen the surface charge and induce agglomeration. 3. Use a Stronger Capping Agent: Select a capping agent with a stronger affinity for the this compound surface. Covalent attachment of the stabilizer can provide more permanent stability. |
| Inconsistent particle size and agglomeration between batches. | 1. Variations in precursor concentrations or purity. 2. Inconsistent addition rate of reactants. 3. Fluctuations in reaction temperature or stirring speed. | 1. Use High-Purity Reagents: Ensure the use of high-purity precursors and accurately prepare all solutions. 2. Standardize Addition Rates: Use a syringe pump or a controlled dropping funnel for the precise and reproducible addition of reactants. 3. Maintain Consistent Conditions: Carefully monitor and control the reaction temperature and stirring rate for each synthesis batch. |
| Agglomeration observed after purification/washing steps. | 1. Removal of the capping agent during washing. 2. Resuspension in a solvent that does not support stability. | 1. Gentle Washing: Use centrifugation at appropriate speeds and for optimal durations to avoid excessive stress on the nanoparticle coating. If possible, use magnetic separation for magnetic nanoparticles. 2. Choose an Appropriate Solvent: Redisperse the purified nanoparticles in a solvent that maintains their stability. This may require the presence of a stabilizing agent in the final suspension medium. |
Data Presentation
Table 1: Effect of pH on Zeta Potential and Agglomeration of Iron-Based Nanoparticles
This table summarizes the typical relationship between pH, zeta potential, and the agglomeration behavior of iron oxide nanoparticles, which can serve as a proxy for understanding this compound nanoparticles. The isoelectric point (IEP) is the pH at which the zeta potential is zero, leading to maximum agglomeration.
| Nanoparticle Type | pH | Zeta Potential (mV) | Observation | Reference |
| Fe₂O₃ (35 nm) | 3.5 | ~0 | Maximum agglomeration (near IEP) | |
| Fe₂O₃ (120 nm) | 6.5 | ~0 | Maximum agglomeration (near IEP) | |
| Fe₂O₃ | 5 to 9 | Increasingly negative | Agglomeration suppressed with increasing pH | |
| Fe₃O₄ | 7.5 | - | Higher magnetization saturation and lower stability | |
| Fe₃O₄ | 12.5 | - | Smaller, nearly pure magnetite nanoparticles | |
| Iron Oxide Nanoparticles | 6.5 | +57 ± 2 | Good colloidal stability |
Table 2: Comparison of Common Capping Agents for Iron-Based Nanoparticles
This table provides an overview of commonly used capping agents and their primary stabilization mechanisms. The effectiveness of a particular capping agent can vary depending on the specific synthesis conditions.
| Capping Agent | Primary Stabilization Mechanism | Typical Applications |
| Citric Acid | Electrostatic | Aqueous synthesis, provides good stability in water. |
| Oleic Acid | Steric | High-temperature organic phase synthesis, yields hydrophobic nanoparticles. |
| Polyvinylpyrrolidone (PVP) | Steric | Provides good steric hindrance and can be used in both aqueous and non-aqueous media. |
| Polyethylene Glycol (PEG) | Steric | Biocompatible coating, reduces non-specific protein binding, and increases circulation time in biological systems. |
| Silica (SiO₂) | Steric and Electrostatic | Forms a stable and inert shell, allows for further surface functionalization. |
| Chitosan | Steric and Electrostatic | Biocompatible and biodegradable polymer, provides a positive surface charge. |
Experimental Protocols
Protocol 1: Silica Coating of this compound Nanoparticles (Adapted from Stöber Method)
This protocol describes a general procedure for coating this compound nanoparticles with a silica shell to enhance their stability.
Materials:
-
This compound nanoparticles
-
Anhydrous ethanol
-
Deionized water
-
Ammonium hydroxide (28-30%)
-
Tetraethyl orthosilicate (TEOS)
Procedure:
-
Dispersion of Nanoparticles: Disperse a known amount of this compound nanoparticles in a mixture of anhydrous ethanol and deionized water. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
Addition of Catalyst: Add ammonium hydroxide to the nanoparticle suspension while stirring vigorously. The amount of ammonia will influence the rate of silica formation.
-
Addition of Silica Precursor: Slowly add TEOS to the reaction mixture dropwise while maintaining vigorous stirring. The concentration of TEOS will determine the thickness of the silica shell.
-
Reaction: Allow the reaction to proceed for 6-12 hours at room temperature with continuous stirring.
-
Washing: Collect the silica-coated nanoparticles by centrifugation or magnetic separation. Wash the particles several times with ethanol and then with deionized water to remove unreacted reagents.
-
Redisperson: Resuspend the final silica-coated this compound nanoparticles in a suitable solvent for storage and further use.
Protocol 2: PEGylation of this compound Nanoparticles
This protocol outlines a common method for attaching polyethylene glycol (PEG) to the surface of nanoparticles to improve their biocompatibility and stability in biological media.
Materials:
-
This compound nanoparticles (with a suitable surface for PEG attachment, e.g., amine-functionalized)
-
Methoxy PEG with a reactive group (e.g., NHS ester for reaction with amines)
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Disperse the surface-functionalized this compound nanoparticles in the chosen buffer.
-
PEGylation Reaction: Add the methoxy-PEG-NHS ester to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or as recommended for the specific PEG reagent.
-
Purification: Remove the excess, unreacted PEG by repeated washing using centrifugal filter units. Resuspend the nanoparticles in fresh buffer after each centrifugation step.
-
Characterization: Confirm the successful PEGylation by techniques such as Fourier-transform infrared spectroscopy (FTIR), DLS (to observe an increase in hydrodynamic diameter), and zeta potential measurement.
Mandatory Visualization
Caption: Experimental workflow for minimizing this compound nanoparticle agglomeration.
Caption: Mechanisms for preventing nanoparticle agglomeration.
References
Technical Support Center: Troubleshooting XRD Peak Broadening in Ferric Phosphate
Welcome to our technical support center for researchers, scientists, and drug development professionals working with ferric phosphate (FePO₄). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during X-ray diffraction (XRD) analysis, with a specific focus on peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak broadening in my this compound XRD pattern?
Peak broadening in the XRD pattern of this compound is typically attributed to three main factors:
-
Crystallite Size: Smaller crystallite sizes lead to broader diffraction peaks. This is a fundamental effect described by the Scherrer equation, where the peak width is inversely proportional to the size of the coherently scattering domains. For this compound, amorphous or poorly crystalline phases, often synthesized at lower temperatures, will exhibit very broad peaks.[1][2][3]
-
Microstrain: Non-uniform lattice strain, arising from defects such as dislocations and point defects within the crystal lattice, can cause significant peak broadening.[4] Synthesis methods that introduce stress, or rapid crystallization, can increase microstrain.
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Instrumental Broadening: The diffractometer itself contributes to the observed peak width due to factors like the X-ray source, instrument geometry, and detector resolution. This contribution is independent of the sample and needs to be determined and corrected for accurate analysis of sample-dependent broadening.[5]
Q2: How does the synthesis method for this compound affect XRD peak broadening?
The choice of synthesis method has a profound impact on the crystallinity and, consequently, the XRD peak shape of this compound.
-
Co-precipitation: This method can produce amorphous or nanocrystalline this compound, especially at room temperature, resulting in broad peaks. Subsequent calcination is often required to improve crystallinity.
-
Hydrothermal Synthesis: This technique allows for better control over particle size and morphology, often yielding more crystalline materials directly from the synthesis. However, parameters like temperature, time, and pH are critical in controlling the final product's characteristics.
-
Solid-State Reaction: This high-temperature method generally produces highly crystalline this compound with sharp XRD peaks. However, it can sometimes lead to larger, less uniform particles.
Q3: What is the influence of pH and calcination temperature on the XRD pattern?
Both pH and calcination temperature are critical parameters that control the crystallite size and microstrain of this compound.
-
pH: The pH of the reaction medium during synthesis significantly influences the particle size and crystallinity of the resulting this compound. Generally, controlling the pH can help achieve a more uniform particle size distribution. For instance, in the co-precipitation method, adjusting the pH is a key step to control the precipitation process and the properties of the resulting material.
-
Calcination Temperature: Calcination is a common post-synthesis step to improve the crystallinity of this compound. As the calcination temperature increases, the crystallite size generally increases, leading to sharper XRD peaks. However, excessively high temperatures can lead to particle sintering and the formation of impurity phases, such as iron(III) pyrophosphate (Fe₄(P₂O₇)₃), which will introduce new peaks into the XRD pattern.
Troubleshooting Guides
Issue 1: My XRD peaks are excessively broad, suggesting an amorphous or poorly crystalline material.
Possible Causes and Solutions:
-
Amorphous or Nanocrystalline Material:
-
Low Synthesis Temperature/Time: If using a hydrothermal or solvothermal method, the reaction temperature or time may be insufficient for crystal growth.
-
Solution: Increase the reaction temperature and/or duration.
-
-
Inappropriate pH: The pH during precipitation methods is crucial for forming crystalline phases.
-
Solution: Carefully control and optimize the pH of the precursor solution.
-
-
Lack of Post-Synthesis Treatment: Many synthesis routes, particularly co-precipitation, initially form amorphous or hydrated this compound.
-
Solution: Implement a calcination step after synthesis. A typical starting point is 400-700 °C in air. Monitor the phase evolution with XRD at different temperatures.
-
-
-
Instrumental Issues:
-
Misalignment: A poorly aligned instrument can lead to significant peak broadening.
-
Solution: Verify the instrument's alignment using a standard reference material like LaB₆ or silicon.
-
-
Issue 2: My XRD peaks are asymmetric.
Possible Causes and Solutions:
-
Instrumental Effects:
-
Axial Divergence: This is a common instrumental artifact, especially at low 2θ angles, that causes peaks to be asymmetrically broadened towards lower angles.
-
Solution: Use of Soller slits in the incident and diffracted beam paths can minimize this effect. Many modern XRD software packages also have algorithms to correct for this asymmetry during data analysis.
-
-
-
Sample-Related Effects:
-
Strain Gradient: A non-uniform distribution of strain within the crystallites can lead to peak asymmetry.
-
Solution: Annealing the sample at an appropriate temperature can help to relieve strain and improve peak symmetry.
-
-
Compositional Gradient: If there is a variation in the composition within the sample, for example, due to incomplete reaction or doping, it can result in a distribution of lattice parameters and asymmetric peaks.
-
Solution: Optimize the synthesis process to ensure complete and homogeneous reaction. This may involve adjusting precursor concentrations, reaction time, or mixing efficiency.
-
-
Overlapping Peaks: Two or more closely spaced diffraction peaks can appear as a single asymmetric peak.
-
Solution: Perform a high-resolution scan with a smaller step size. Use peak fitting software to deconvolute the overlapping peaks.
-
-
Issue 3: I observe satellite peaks in my XRD pattern.
Possible Causes and Solutions:
-
Superlattice Structures or Periodic Defects: While less common in simple this compound, the presence of a superlattice or a periodic arrangement of defects can give rise to satellite peaks.
-
Solution: This is an intrinsic property of the material's crystal structure. Advanced crystallographic analysis would be required to model and understand the superlattice.
-
-
Thin Film Interference: If the sample is a thin film, interference between X-rays diffracted from the top and bottom surfaces can produce thickness fringes, which appear as satellite peaks around the main Bragg peak.
-
Solution: The spacing of these fringes can be used to calculate the film thickness. This is a characteristic of the sample's morphology and not necessarily a problem to be "fixed."
-
-
Compositional Modulation: In some cases, a periodic variation in composition can lead to satellite peaks.
-
Solution: This points towards a non-homogeneous sample. Review and optimize the synthesis protocol to achieve a more uniform composition.
-
Data Presentation
The following tables summarize the impact of synthesis conditions on the crystallite size and microstrain of iron-based phosphate and oxide materials, providing a reference for expected values.
Table 1: Effect of Calcination Temperature on Crystallite Size and Microstrain of Iron-Based Oxides
| Material | Calcination Temperature (°C) | Crystallite Size (nm) | Microstrain (ε) x 10⁻³ | Reference |
| CuFe₂O₄ | 800 | ~8.0 | - | |
| CuFe₂O₄ | 900 | - | - | |
| CuFe₂O₄ | 1000 | ~11.8 | - | |
| CoFe₂O₄ | 400 | - | - | |
| CoFe₂O₄ | 600 | ~10 | - | |
| CoFe₂O₄ | 800 | ~27 | - | |
| CoFe₂O₄ | 1000 | - | - | |
| FeMnO₃ | 700 | ~20 | ~2.5 | |
| FeMnO₃ | 900 | ~30 | ~1.5 | |
| FeMnO₃ | 1100 | ~45 | ~1.0 |
Table 2: Effect of pH on Crystallite Size of Nanoparticles
| Material | Synthesis pH | Crystallite Size (nm) | Reference |
| Y₂O₃:Eu³⁺ | 5 | ~15-25 (depending on annealing) | |
| Y₂O₃:Eu³⁺ | 8 | ~20-35 (depending on annealing) | |
| Ferrihydrite | - | 1.6 - 4.4 |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of this compound (FePO₄)
This protocol is adapted from a method for synthesizing FePO₄ precursors for LiFePO₄ batteries.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 1 M solution of Fe(NO₃)₃ and H₃PO₄ in deionized water.
-
Prepare a 3 M aqueous solution of NH₄OH.
-
In a continuous stirring tank reactor (CSTR) maintained at 60 °C with a stirring speed of 900 RPM, slowly add the iron/phosphate solution and the ammonium hydroxide solution at a controlled rate (e.g., 0.08 L/h).
-
Maintain the pH of the solution at 1.5 by adjusting the addition rate of the NH₄OH solution.
-
Continue the reaction for the desired duration (e.g., 3-10 hours). A pale-yellow precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the resulting FePO₄·xH₂O powder in an oven at 80-100 °C for 12 hours.
-
For anhydrous and more crystalline FePO₄, calcine the dried powder in air at a desired temperature (e.g., 600 °C) for 3-5 hours.
Protocol 2: Hydrothermal Synthesis of this compound (FePO₄)
This protocol is a general procedure based on common hydrothermal methods for synthesizing crystalline FePO₄.
Materials:
-
Ferric chloride (FeCl₃)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Polyvinylpyrrolidone (PVP) (optional, as a surfactant)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve FeCl₃, KH₂PO₄, and optionally PVP in a 50 wt% ethanol-water solution. A typical molar ratio of FeCl₃ to KH₂PO₄ is varied to control morphology (e.g., 1:3, 2:3, 3:3).
-
Stir the solution at room temperature for 3 hours to ensure complete dissolution and mixing.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 170 °C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product with deionized water several times to remove any residual reactants.
-
Dry the sample at 60 °C for 10 hours.
-
To enhance crystallinity, calcine the dried powder at 500 °C for 3 hours.
Visualization of Concepts
References
Technical Support Center: Stabilizing Ferric Phosphate Suspensions for Coating Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ferric phosphate suspensions used in coating applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and application of this compound coatings.
Issue 1: Rapid Settling or Hard Caking of the this compound Suspension
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Question: My this compound suspension is settling too quickly, and the sediment is forming a hard cake that is difficult to redisperse. What are the potential causes and solutions?
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Answer: Rapid settling and hard cake formation are typically due to insufficient stabilization of the this compound particles. The primary causes are inadequate electrostatic or steric repulsion between particles and low suspension viscosity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Dispersant Concentration | Increase the concentration of the anionic dispersant (e.g., sodium polyacrylate). An insufficient amount will not provide enough negative charge to keep particles repelled from each other. |
| Incorrect Dispersant Type | Ensure the chosen dispersant is suitable for inorganic pigments. Low molecular weight polyacrylates are often effective for inorganic particles like this compound in aqueous systems.[1] |
| Low Suspension Viscosity | Incorporate a rheology modifier to increase the low-shear viscosity of the suspension. This will slow down the sedimentation rate as described by Stokes' Law.[2][3] |
| Ineffective pH Range | Adjust the pH of the suspension. The surface charge of this compound particles and the effectiveness of many dispersants are pH-dependent. The optimal pH should be determined experimentally to maximize zeta potential. |
| High Particle Size/Broad Distribution | If possible, reduce the particle size of the this compound. Larger particles settle faster. A broad particle size distribution can lead to more compact sediment.[4] |
Caption: The dual mechanism of suspension stabilization using dispersants and rheology modifiers.
Quantitative Data Summary
The following tables provide illustrative data on how different additives can affect the stability of an inorganic suspension like this compound. The exact values will vary depending on the specific grade of this compound, particle size, and other formulation components.
Table 1: Effect of Dispersant (Sodium Polyacrylate) Concentration on Zeta Potential
| Dispersant Conc. (% w/w) | Zeta Potential (mV) | Observation |
| 0.0 | -10.5 | Unstable, rapid flocculation |
| 0.2 | -25.8 | Moderately stable |
| 0.5 | -35.2 | Good stability |
| 1.0 | -42.1 | Excellent stability |
| 2.0 | -43.5 | Plateauing effect |
Table 2: Effect of Rheology Modifier on Suspension Viscosity and Settling
| Rheology Modifier Conc. (% w/w) | Low-Shear Viscosity (cP) | Sedimentation after 24h (%) |
| 0.0 | 50 | 45 |
| 0.1 | 500 | 15 |
| 0.2 | 1500 | 5 |
| 0.4 | 3500 | <1 |
Experimental Protocols
Protocol 1: Measurement of Sedimentation Rate
-
Preparation: Prepare 100 mL of the this compound suspension.
-
Homogenization: Vigorously shake the suspension to ensure uniform distribution of particles.
-
Measurement: Immediately pour the suspension into a 100 mL graduated cylinder and start a timer.
-
Data Collection: Record the volume of the sediment at regular time intervals (e.g., every 10 minutes for the first hour, then hourly) until the sediment volume becomes constant.
-
Analysis: Plot the sediment volume versus time. The initial slope of the line represents the sedimentation rate. A flatter slope indicates a more stable suspension.
Protocol 2: Zeta Potential Analysis
-
Sample Preparation: Dilute a small amount of the this compound suspension in a suitable medium (typically deionized water or a solution of known ionic strength) to an appropriate concentration for the instrument. Proper dilution is crucial to avoid multiple scattering effects.
-
pH Adjustment: If investigating the effect of pH, adjust the pH of the diluted sample using dilute acid or base.
-
Instrumentation: Introduce the sample into the measurement cell of the zeta potential analyzer (e.g., a laser Doppler electrophoresis system).
-
Measurement: Apply an electric field and measure the velocity of the particles (electrophoretic mobility). The instrument's software will calculate the zeta potential from this measurement.
-
Replication: Perform at least three measurements per sample and report the average value.
Experimental Workflow for Optimizing Suspension Stability
Caption: A systematic workflow for optimizing the stability of this compound suspensions.
References
Technical Support Center: Ferric Phosphate Precipitation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effect of pH on ferric phosphate precipitation kinetics.
Troubleshooting Guides
This section addresses common issues encountered during this compound precipitation experiments, with a focus on problems arising from pH fluctuations.
Issue 1: Inconsistent or No Precipitate Formation
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Symptom: No visible precipitate forms, or the amount of precipitate is inconsistent between experiments despite identical setups.
-
Possible Cause: The pH of the solution may be too low, keeping this compound soluble. Ferric salts are significantly more soluble in acidic conditions.[1]
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to confirm the pH of your reaction mixture. For this compound precipitation to occur, the pH generally needs to be above 2-3.
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Adjust pH: If the pH is too low, carefully add a base (e.g., NaOH) dropwise while monitoring the pH to reach the desired level.
-
Check Reagent Concentration: Ensure that the concentrations of ferric and phosphate ions are sufficient to exceed the solubility product at the target pH.
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Issue 2: Precipitate is a Mix of this compound and Ferric Hydroxide
-
Symptom: The precipitate has a reddish-brown tint instead of the expected yellowish-white color of pure this compound, suggesting the presence of ferric hydroxide.
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Possible Cause: The pH of the solution is in a range that allows for the co-precipitation of both this compound and ferric hydroxide. Pure this compound typically precipitates at a pH below 3.5.[2] Between pH 3.5 and 4.5, a mixture of this compound and ferric hydroxide will form.[2] Above pH 4.5, ferric hydroxide becomes the predominant precipitate.[2]
-
Troubleshooting Steps:
-
Precise pH Control: Maintain a stable and accurate pH throughout the experiment using a reliable buffer system or a pH controller.
-
Lower the pH: If your protocol allows, conduct the precipitation at a pH below 3.5 to favor the formation of pure this compound.[2]
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Characterize Precipitate: Use analytical techniques such as X-ray Diffraction (XRD) or Raman Spectroscopy to identify the composition of your precipitate.
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Issue 3: Poor Settling and Filtration of Precipitate
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Symptom: The formed precipitate consists of very fine particles that remain suspended and are difficult to separate from the solution by centrifugation or filtration.
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Possible Cause: The pH can influence the particle size and morphology of the precipitate. At certain pH values, the particles may be too small to settle effectively. For instance, ideal spherical this compound particles have been obtained at a pH of 3.
-
Troubleshooting Steps:
-
Optimize pH: Experiment with slight variations in pH to see if it improves the particle size and settling characteristics.
-
Increase Ionic Strength: Increasing the ionic strength of the solution can sometimes promote flocculation and improve settling.
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Aging the Precipitate: Allowing the precipitate to age in the mother liquor, sometimes with gentle agitation, can lead to larger, more easily filterable particles.
-
Frequently Asked Questions (FAQs)
Q1: At what pH should I conduct my this compound precipitation experiment?
A1: The optimal pH depends on the desired composition of your precipitate.
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For pure this compound (FePO₄) , it is recommended to maintain a pH below 3.5 .
-
If a mixture of this compound and ferric hydroxide is acceptable, a pH range of 3.5 to 4.5 can be used.
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To precipitate ferric hydroxide (Fe(OH)₃) while removing phosphate through adsorption, a pH above 4.5 is suitable.
Q2: How does pH affect the kinetics of this compound precipitation?
A2: The rate of precipitation is highly dependent on pH. Generally, the rate of phosphate removal through adsorption onto hydrous ferric oxides, a process related to precipitation, decreases with increasing pH in the range of 6.0 to 8.0. However, the overall precipitation process is complex and also involves the kinetics of ferric hydroxide formation at higher pH values.
Q3: Why is my this compound precipitating in my stock solution?
A3: this compound is highly insoluble. If your stock solution contains both ferric ions and phosphate ions, precipitation is likely to occur, especially if the pH is not acidic. To maintain the solubility of ferric salts in stock solutions, the pH should be kept low (e.g., < 4.0).
Q4: What is the best way to monitor the progress of the precipitation reaction?
A4: The progress of the reaction can be monitored by taking samples at regular intervals and measuring the concentration of dissolved phosphate and/or ferric ions remaining in the supernatant after centrifugation or filtration. Common analytical methods include colorimetric assays (e.g., Molybdenum Blue method for phosphate) and Inductively Coupled Plasma (ICP) spectroscopy for iron.
Data Presentation
Table 1: Effect of pH on Precipitate Composition
| pH Range | Predominant Precipitate Species | Reference |
| < 3.5 | Pure this compound (FePO₄) | |
| 3.5 - 4.5 | Mixture of this compound (FePO₄) and Ferric Hydroxide (Fe(OH)₃) | |
| > 4.5 | Pure Ferric Hydroxide (Fe(OH)₃) |
Table 2: Influence of pH on Phosphate Adsorption/Precipitation Kinetics
| pH | Adsorption Rate Constant (mM⁻¹ min⁻¹) | Reaction Rate Constant (ppb⁻¹ min⁻¹) | Reference |
| 6.0 | 0.0680–0.274 | - | |
| 7.0 | - | - | |
| 7.0 - 8.0 | - | 0.0013 | |
| 8.0 | - | - |
Note: The adsorption rate constants are for phosphate on preformed hydrous ferric oxides and serve as an indicator of the initial reaction rate. The reaction rate constant is for the overall this compound precipitation process.
Table 3: Effect of pH on this compound Particle Morphology
| pH | Particle Morphology | Reference |
| 2 | - | |
| 3 | Ideal spherical particles |
Experimental Protocols
Protocol: Kinetic Study of this compound Precipitation at Various pH Values
This protocol outlines a general procedure for investigating the effect of pH on the kinetics of this compound precipitation.
1. Materials and Reagents:
-
Ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) stock solution (e.g., 0.1 M)
-
Potassium phosphate (KH₂PO₄ or K₂HPO₄) stock solution (e.g., 0.1 M)
-
pH adjustment solutions: 0.1 M HCl and 0.1 M NaOH
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Buffer solutions for desired pH range (e.g., citrate for acidic pH, phosphate for neutral pH)
-
Deionized water
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Reaction vessel (e.g., jacketed glass reactor with temperature control)
-
Magnetic stirrer
-
Calibrated pH meter and electrode
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Syringes and syringe filters (e.g., 0.22 µm)
-
Spectrophotometer or ICP spectrometer
2. Experimental Setup:
-
Set up the reaction vessel on a magnetic stirrer and connect it to a temperature-controlled water bath to maintain a constant temperature.
-
Immerse the calibrated pH electrode in the reaction vessel.
3. Procedure:
-
Add a known volume of deionized water and buffer to the reaction vessel.
-
Adjust the pH of the solution to the desired value using HCl or NaOH.
-
Add the phosphate stock solution to the vessel and allow the solution to equilibrate.
-
Initiate the reaction by adding the ferric stock solution to the vessel. Start a timer immediately.
-
At regular time intervals (e.g., 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a sample from the reaction mixture using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove the precipitate.
-
Analyze the filtrate for the concentration of dissolved phosphate and/or iron.
-
Repeat the experiment for different pH values.
4. Data Analysis:
-
Plot the concentration of dissolved phosphate or iron as a function of time for each pH value.
-
Determine the initial precipitation rate from the slope of the initial linear portion of the concentration vs. time curve.
-
Fit the data to appropriate kinetic models (e.g., first-order, second-order) to determine the rate constants.
Visualizations
Caption: pH-dependent precipitation pathways of this compound.
Caption: Experimental workflow for studying precipitation kinetics.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Validation & Comparative
Ferric Phosphate vs. Ferric Citrate for Iron Supplementation: A Comparative Guide for Researchers
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This guide provides an objective, data-driven comparison of ferric phosphate and ferric citrate for iron supplementation, tailored for researchers, scientists, and drug development professionals. It focuses on the physicochemical properties, bioavailability, efficacy, and mechanisms of absorption of these two ferric iron compounds.
Physicochemical Properties
The fundamental differences in the physical and chemical properties of this compound and ferric citrate are critical determinants of their respective bioavailabilities. This compound is notably insoluble in water, a characteristic that severely limits its absorption in the gastrointestinal tract.[1][2][3][4] In contrast, ferric citrate is soluble, which allows for better interaction with the absorptive pathways in the intestine.
| Property | This compound | Ferric Citrate |
| Chemical Formula | FePO₄ | FeC₆H₅O₇ |
| Molar Mass | 150.82 g/mol [4] | 244.94 g/mol |
| Appearance | Yellowish-white solid | Reddish-brown or light brown powder |
| Water Solubility | Insoluble | Soluble |
Comparative Bioavailability and Efficacy
Bioavailability is the most critical factor for an iron supplement's effectiveness. Experimental data from both animal and human studies consistently demonstrate that ferric citrate has significantly higher bioavailability than this compound.
Animal Studies: Hemoglobin Repletion Assays
The hemoglobin repletion assay in anemic rats is a standard method for determining the relative biological value (RBV) of iron sources, with ferrous sulfate (FeSO₄) typically used as the reference standard (RBV = 100%). Studies using this model have shown that this compound is poorly absorbed. The RBV of this compound has been reported to be as low as 25% that of ferrous sulfate. While direct comparative studies with ferric citrate using this specific assay are limited in the search results, the known solubility issues of this compound underpin its poor performance.
Human Clinical Trials
Clinical trials in human subjects confirm the superior efficacy of ferric citrate.
-
Ferric Citrate: Multiple phase 3 clinical trials have demonstrated the efficacy of ferric citrate in treating iron deficiency anemia, particularly in patients with chronic kidney disease (CKD). In one such study, 52% of patients receiving ferric citrate achieved at least a 1 g/dL increase in hemoglobin over a 16-week period, compared to only 19% of patients who received a placebo. Ferric citrate treatment also leads to significant increases in serum ferritin and transferrin saturation (TSAT), confirming its effective absorption and utilization.
-
This compound: The bioavailability of this compound in humans is known to be low. Its poor solubility is the primary limiting factor. While reducing the particle size to the nano-scale can improve its dissolution and subsequent absorption, standard forms of this compound are not considered effective for treating iron deficiency.
The table below summarizes the outcomes from clinical trials involving ferric citrate in patients with CKD.
| Parameter | Ferric Citrate Group | Placebo/Control Group | Reference |
| Hemoglobin Increase (≥1.0 g/dL) | 52.1% of patients | 19.1% of patients | |
| Mean Hemoglobin Change | +0.75 g/dL | -0.08 g/dL | |
| Mean Ferritin Change | +162.5 ng/mL | -7.7 ng/mL | |
| Mean TSAT Change | +17.8% | -0.6% |
Mechanism of Intestinal Iron Absorption
The absorption of non-heme iron, which includes both this compound and ferric citrate, occurs primarily in the duodenum. The process is tightly regulated and requires the iron to be in its ferrous (Fe²⁺) state for transport into the intestinal cells.
Figure 1. Simplified workflow of non-heme iron absorption.
Experimental Protocol: Key Steps in Iron Absorption
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Solubilization: In the acidic environment of the stomach, some ferric iron can be solubilized. However, the inherent insolubility of this compound significantly hinders this step. Ferric citrate's solubility gives it a distinct advantage.
-
Reduction: Before absorption, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺). This conversion is primarily carried out by a ferric reductase enzyme called duodenal cytochrome B (Dcytb) located on the surface of duodenal enterocytes.
-
Transport: The resulting ferrous iron (Fe²⁺) is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).
-
Cellular Fate: Once inside the cell, iron can either be stored as ferritin or exported into the bloodstream via the protein ferroportin.
The poor solubility of this compound means that very little Fe³⁺ is available at the enterocyte surface to be reduced by Dcytb, thus creating a significant bottleneck for its absorption.
Safety and Tolerability
Both compounds are generally considered safe, but their side effect profiles differ, largely due to their differing absorption rates.
-
Ferric Citrate: The most common side effects are gastrointestinal and include stool discoloration, diarrhea, and constipation. These are generally mild to moderate.
-
This compound: Due to its low solubility and minimal absorption, it is often associated with fewer gastrointestinal side effects. However, this tolerability comes at the cost of efficacy.
Conclusion for Drug Development
The experimental evidence overwhelmingly supports ferric citrate over this compound for iron supplementation.
-
Efficacy: Ferric citrate has demonstrated clinical efficacy in raising hemoglobin and replenishing iron stores, whereas this compound is largely ineffective due to its poor bioavailability.
-
Mechanism: The superior performance of ferric citrate is directly attributable to its higher solubility, which allows for the necessary reduction of Fe³⁺ to Fe²⁺ and subsequent transport into intestinal cells. This compound's insolubility is a fundamental barrier to its absorption.
For researchers and professionals in drug development, ferric citrate represents a viable and effective form of ferric iron for supplementation. Future research and development efforts should focus on optimizing formulations of soluble ferric compounds like ferric citrate to enhance bioavailability and improve patient tolerability, rather than pursuing poorly soluble compounds like this compound.
References
The Influence of FePO₄ Precursor Characteristics on the Electrochemical Performance of LiFePO₄ Cathode Materials: A Comparative Guide
The electrochemical properties of lithium iron phosphate (LiFePO₄), a prominent cathode material for lithium-ion batteries, are significantly influenced by the characteristics of the iron (III) phosphate (FePO₄) precursor used in its synthesis. The crystallinity, morphology, and hydration state of the FePO₄ precursor play a crucial role in determining the final performance of the LiFePO₄/C composite, including its specific capacity, rate capability, and cycling stability. This guide provides a comparative analysis of LiFePO₄ synthesized from various FePO₄ precursors, supported by experimental data, to assist researchers in selecting and developing optimal synthesis strategies.
Comparative Electrochemical Performance
The electrochemical performance of LiFePO₄/C composites derived from different FePO₄ precursors is summarized below. The data highlights the impact of precursor properties on key performance metrics.
| FePO₄ Precursor Type | LiFePO₄/C Discharge Capacity (0.1C, mAh/g) | LiFePO₄/C Discharge Capacity (1C, mAh/g) | Cycling Performance | Reference |
| Monoclinic FePO₄ | 155.9 | 141.8 | - | [1] |
| Amorphous FePO₄ | - | - | - | [1] |
| Hydrated FePO₄·2H₂O (from FeSO₄·7H₂O, 1 M) | 154.4 | - | 99.7% capacity retention after 30 cycles | [2] |
| Anhydrous FePO₄ | - | 106.3 (at 10C) | 99.2% capacity retention after 200 cycles at 1C | [2] |
| Nano-flake FePO₄ (Hydrothermal) | 158.24 (at 0.2C) | - | - | [3] |
| FePO₄·2H₂O (from Fe₂O₃) | - | - | - | |
| FePO₄ (from α-Fe₂O₃) | - | - | Good electrochemical properties | |
| FePO₄ (from Fe₃O₄) | - | - | Good electrochemical properties | |
| FePO₄ (from NH₄FePO₄) | - | - | Unsatisfactory electrochemical performance | |
| FePO₄·2H₂O (from electroflocculation) | 162.8 (at 0.2C) | 134.7 | 85.5% capacity retention after 300 cycles at 1C | |
| Monoclinic FePO₄·2H₂O nanoplates | - | 120 (at 10C) | Excellent high-rate performance and long-term cyclability | |
| Amorphous FePO₄ | - | - | Promising for 3V lithium-ion batteries | |
| Monoclinic FePO₄ | - | 115.8 (at 5C) | 94% capacity retention over 300 cycles at 1C | |
| Trigonal FePO₄ | - | - | - |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis of various FePO₄ precursors and their subsequent conversion to LiFePO₄/C composites.
Synthesis of FePO₄ Precursors
1. Interface Synthesis of Amorphous and Monoclinic FePO₄
-
Raw Materials: FeSO₄, H₃PO₄, and ethanol.
-
Procedure: An aqueous solution of FeSO₄ and H₃PO₄ is mixed. Ethanol is then added under vigorous stirring. The resulting slurry is maintained at a specific temperature (30 °C for amorphous, 80 °C for monoclinic) for 5 hours. The product is then filtered, washed, and dried.
2. Synthesis of FePO₄·2H₂O via Liquid Phase Method
-
Raw Materials: NH₄H₂PO₄, FeSO₄·7H₂O, and H₂O₂ (oxidant).
-
Procedure: FePO₄·2H₂O is prepared by a liquid-phase reaction in air. The concentration of the solution can be varied to optimize the precursor properties.
3. Synthesis of FePO₄·2H₂O from Fe₂O₃
-
Raw Materials: Fe₂O₃ powder and H₃PO₄ solution.
-
Procedure: Fe₂O₃ powder and H₃PO₄ solution (molar ratio of Fe/P = 1:1.05) are mixed in deionized water and subjected to ultrasonic dispersion for 30 minutes.
4. Synthesis of Nano-flake FePO₄ via Hydrothermal and Chemical Precipitation Methods
-
Raw Materials: Fe₂O₃ and H₃PO₄.
-
Procedure: Nano-flake FePO₄ precursors are produced using either hydrothermal or chemical precipitation methods to generate precursors with varying sizes, dispersions, and morphologies.
5. Synthesis of FePO₄·2H₂O via Electroflocculation
-
Raw Materials: Low-cost iron fillers.
-
Procedure: Microspherical FePO₄·2H₂O precursors with secondary nanostructures are synthesized by the electroflocculation of iron fillers in a hot solution. The morphology is controlled by adjusting the pH during co-precipitation.
Synthesis of LiFePO₄/C Composites
1. Solid-State Reaction
-
Precursors: Various iron sources (α-Fe₂O₃, Fe₃O₄, FePO₄, NH₄FePO₄), a lithium source (e.g., Li₂CO₃ or LiH₂PO₄), and a carbon source (e.g., sucrose).
-
Procedure: The precursors are mixed by ball milling. The mixture is then pre-sintered, reground, and finally sintered at a high temperature (e.g., 600-800 °C) under an inert atmosphere (N₂).
2. High-Temperature Sintering
-
Precursors: FePO₄·2H₂O, Li₂CO₃, and glucose (carbon source).
-
Procedure: Stoichiometric amounts of the precursors are mixed in a water-dissolved glucose solution and subjected to ultrasonic dispersion. The slurry is dried, and the mixture is sintered at 650 °C for 10 hours under argon flow.
Visualizing the Synthesis and Performance Relationships
The following diagrams illustrate the experimental workflows and the conceptual relationships between precursor properties and the final electrochemical performance of LiFePO₄.
Caption: Experimental workflow for LiFePO₄/C synthesis.
Caption: Precursor properties impacting LiFePO₄ performance.
Key Insights and Conclusion
The choice of FePO₄ precursor has a profound impact on the electrochemical performance of the resulting LiFePO₄ cathode material.
-
Crystallinity: LiFePO₄ synthesized from monoclinic FePO₄ has been shown to exhibit excellent discharge capacities at both low and high rates. Amorphous FePO₄ precursors are also promising, particularly for achieving high theoretical capacity. The use of anhydrous FePO₄ can lead to high discharge capacity and stable cycling performance.
-
Morphology: The morphology of the FePO₄ precursor directly influences the morphology and particle size of the final LiFePO₄/C composite. Nano-structured precursors, such as nanoplates and nanosheets, can lead to superior high-rate performance and long-term cyclability. A uniform and well-dispersed precursor morphology is desirable for achieving consistent and high-performing cathode materials.
-
Hydration State: Both hydrated (FePO₄·2H₂O) and anhydrous FePO₄ can be effective precursors. However, the dehydration of hydrated precursors during synthesis can sometimes lead to an uneven distribution of the carbon coating, potentially affecting performance.
References
A Comparative Guide to Ferric Phosphate Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ferric phosphate (FePO₄) is a critical precursor step in the manufacturing of various materials, most notably lithium iron phosphate (LiFePO₄) cathodes for lithium-ion batteries. The choice of synthesis method significantly influences the physicochemical properties of the final product, such as purity, particle size, morphology, and crystallinity. These characteristics, in turn, dictate the performance of the end application. This guide provides an objective comparison of the most common methods for this compound synthesis: solid-state reaction, hydrothermal/solvothermal synthesis, and co-precipitation, supported by experimental data and detailed protocols.
Comparison of this compound Synthesis Methods
The selection of an appropriate synthesis method for this compound is a trade-off between various factors including desired particle characteristics, cost, scalability, and environmental impact. The following tables summarize the key quantitative and qualitative differences between the primary synthesis routes.
Table 1: Quantitative Comparison of this compound Synthesis Methods
| Parameter | Solid-State Reaction | Hydrothermal/Solvothermal | Co-precipitation |
| Typical Particle Size | Micrometer-scale (can be reduced with milling) | Nanometer to micrometer-scale (tunable) | Nanometer to micrometer-scale (tunable) |
| Particle Size Distribution | Broad | Narrow | Narrow |
| Crystallinity | High (requires high temperature) | High (well-controlled) | Amorphous to crystalline (tunable) |
| Purity | Can have impurities from starting materials and grinding | High | High |
| Typical Reaction Temperature | > 400°C[1][2] | 150 - 220°C[3][4] | Room temperature to 90°C[5] |
| Typical Reaction Time | Several hours | Several hours to days | Minutes to several hours |
| Tap Density of Resulting LiFePO₄ | 1.0 - 1.4 g/cm³ | Generally higher than solid-state | Can be controlled |
| Initial Discharge Capacity of LiFePO₄/C (0.1C) | ~144.48 mAh/g (with mechanochemical activation) | ~137 mAh/g | ~132.25 - 143.9 mAh/g |
Table 2: Qualitative Comparison of this compound Synthesis Methods
| Feature | Solid-State Reaction | Hydrothermal/Solvothermal | Co-precipitation |
| Process Simplicity | Simple and suitable for mass production | More complex, requires specialized equipment (autoclave) | Relatively simple and cost-effective |
| Control over Morphology | Limited | Excellent, can produce various morphologies like spheres and flowers | Good, can produce spherical particles |
| Energy Consumption | High due to high calcination temperatures | Moderate | Low |
| Scalability | Excellent | Can be challenging for large-scale production | Excellent for mass production |
| Environmental Impact | Can generate dust; use of inert atmospheres required | Use of solvents can be a concern | Aqueous-based, generally more environmentally friendly |
| Precursor Requirements | Solid precursors (e.g., Fe₂O₃, Li₂CO₃, NH₄H₂PO₄) | Soluble salts (e.g., FeCl₃, Fe(NO₃)₃, H₃PO₄) | Soluble salts (e.g., Fe(NO₃)₃, H₃PO₄) |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and can be adapted based on specific research needs.
Solid-State Reaction Method
The solid-state reaction method is a conventional and straightforward approach for synthesizing this compound, often as a direct precursor to LiFePO₄.
Protocol:
-
Precursor Mixing: Stoichiometric amounts of an iron source (e.g., iron oxalate dihydrate - FeC₂O₄·2H₂O), a lithium source (e.g., lithium carbonate - Li₂CO₃), and a phosphorus source (e.g., ammonium dihydrogen phosphate - NH₄H₂PO₄) are mixed. A carbon source, such as sugar, can be added to act as a reducing agent and for subsequent carbon coating.
-
Milling: The mixture is subjected to ball milling for a specified duration (e.g., 2 hours at 450 rpm) to ensure homogeneity and reduce particle size. In some variations, a diluting agent like ammonium carbonate can be used to prevent particle agglomeration.
-
Calcination: The milled powder is calcined at a high temperature (e.g., 400-900°C) for several hours under an inert atmosphere (e.g., N₂ or Ar) to induce the solid-state reaction and form the final product. The temperature profile is crucial as impurities can form at higher temperatures.
Hydrothermal/Solvothermal Synthesis Method
Hydrothermal and solvothermal methods utilize a solvent (water for hydrothermal, non-aqueous for solvothermal) at elevated temperatures and pressures to crystallize the desired material. These methods offer excellent control over particle size and morphology.
Protocol:
-
Precursor Solution Preparation: An iron salt (e.g., ferric chloride - FeCl₃·6H₂O or ferric nitrate - Fe(NO₃)₃·9H₂O) and a phosphorus source (e.g., phosphoric acid - H₃PO₄ or ammonium dihydrogen phosphate - NH₄H₂PO₄) are dissolved in a suitable solvent, which can be deionized water, a water-glycerin mixture, or another organic solvent.
-
pH Adjustment: The pH of the solution may be adjusted using a base like ammonia to control the precipitation process.
-
Hydrothermal/Solvothermal Reaction: The precursor solution is sealed in an autoclave and heated to a specific temperature (e.g., 150-180°C) for a defined period (e.g., 12 hours).
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is washed several times with deionized water and/or ethanol to remove any unreacted precursors and byproducts.
-
Drying: The washed product is dried in an oven at a moderate temperature (e.g., 80°C) to obtain the final this compound powder.
Co-precipitation Method
The co-precipitation method involves the simultaneous precipitation of multiple ions from a solution to form a homogeneous solid. It is a cost-effective and scalable method for producing this compound precursors.
Protocol:
-
Solution Preparation: An aqueous solution of an iron salt (e.g., ferric nitrate nonahydrate - Fe(NO₃)₃·9H₂O) and a phosphorus source (e.g., phosphoric acid - H₃PO₄) is prepared.
-
Precipitation: A precipitating agent, often a base like ammonium hydroxide (NH₄OH), is added to the solution to adjust the pH (e.g., to 1.5) and induce the co-precipitation of this compound. The reaction is typically carried out in a stirred tank reactor at a controlled temperature (e.g., 60-90°C).
-
Aging: The precipitate is aged in the solution for a specific duration (e.g., 6-10 hours) to allow for particle growth and stabilization.
-
Washing and Filtration: The precipitate is then filtered and washed multiple times with deionized water until the pH of the filtrate is neutral.
-
Drying: The washed filter cake is dried in an oven (e.g., at 100-120°C) to yield the final this compound product.
Visualized Experimental Workflows
The following diagrams illustrate the generalized workflows for each of the described this compound synthesis methods.
Caption: Workflow for Solid-State Synthesis.
Caption: Workflow for Hydrothermal/Solvothermal Synthesis.
Caption: Workflow for Co-precipitation Synthesis.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Solid state synthesis of LiFePO4 studied by in situ high energy X-ray diffraction - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Simple Hydrothermal Process Based on FePO4•2H2O to Synthesize Spherical LiFePO4/C Cathode Material | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on preparation of battery grade this compound by co-precipitation of ferric nitrate and phosphoric acid [www--wjygy--com--cn.proxy.hfzk.net.cn]
A Comparative Guide to Assessing the Purity of Commercial Ferric Phosphate Grades
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial ferric phosphate grades. Understanding the purity of this compound is critical for its application in pharmaceutical formulations, food fortification, and other high-purity use cases. This document outlines key experimental protocols and presents typical comparative data to aid in the selection and quality control of this essential compound.
Comparative Data on this compound Grades
The purity of this compound can vary significantly depending on its intended use. The following tables summarize the typical specifications for different commercial grades. It is important to note that specifications can vary by manufacturer, and a Certificate of Analysis (CoA) should always be consulted for specific lots.[1]
Table 1: General Specifications of this compound Grades
| Parameter | Food Grade | Pharmaceutical Grade | Technical Grade |
| Appearance | Yellow-white to buff colored powder[2][3] | White to yellowish-white powder | Yellowish to brown powder |
| Assay (as Fe) | 26.0% - 32.0%[2] | Conforms to USP/EP/BP standards | Varies by manufacturer |
| Solubility | Insoluble in water, soluble in mineral acids[2] | Insoluble in water, soluble in mineral acids | Generally insoluble in water |
| Loss on Ignition | ≤ 32.5% | Typically lower than food grade | Not always specified |
Table 2: Comparison of Impurity Limits in this compound Grades (Typical Values)
| Impurity | Food Grade Limit | Pharmaceutical Grade Limit | Technical Grade Limit |
| Arsenic (As) | ≤ 3 mg/kg | Conforms to USP <232>/ICH Q3D | Varies, generally higher |
| Lead (Pb) | ≤ 4 mg/kg | Conforms to USP <232>/ICH Q3D | Varies, generally higher |
| Mercury (Hg) | ≤ 3 mg/kg | Conforms to USP <232>/ICH Q3D | Not always specified |
| Cadmium (Cd) | Not always specified, but regulated in some regions | Conforms to USP <232>/ICH Q3D | Not always specified |
| Chloride (Cl) | ≤ 3.55% | Tightly controlled | Not always specified |
Key Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity requires a combination of analytical techniques to determine the iron content, identify impurities, and characterize the physical properties of the material.
Determination of Iron Content by Titration
A common wet chemical method to determine the iron content is through redox titration.
Experimental Protocol: Assay of Iron by Ceric Sulphate Titration
-
Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample. Dissolve the sample in 15 mL of dilute sulfuric acid with gentle heating. After cooling, add 50 mL of deionized water.
-
Titration: Add a few drops of ferroin sulfate indicator to the sample solution. Titrate with a standardized 0.1 N ammonium ceric sulfate solution.
-
Endpoint Detection: The endpoint is reached when the color of the solution changes from red to a pale blue or milky yellow.
-
Calculation: The iron content is calculated based on the volume of the titrant used and its concentration. Each mL of 0.1 N ammonium ceric sulfate is equivalent to a specific amount of iron.
Analysis of Heavy Metal Impurities by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace and ultra-trace level elemental impurities.
Experimental Protocol: Heavy Metal Analysis by ICP-MS
-
Sample Digestion: Accurately weigh about 0.2 g of the this compound sample into a microwave digestion vessel. Add 9 mL of concentrated nitric acid and 3 mL of concentrated hydrochloric acid. The digestion is performed using a microwave system to ensure complete dissolution of the sample.
-
Sample Dilution: After digestion and cooling, the sample is quantitatively transferred to a volumetric flask and diluted with ultrapure water to a known volume.
-
Instrumental Analysis: The diluted sample is introduced into the ICP-MS. The instrument ionizes the sample, and the ions are separated based on their mass-to-charge ratio, allowing for the quantification of individual elements.
-
Quantification: Calibration standards containing known concentrations of the target heavy metals are used to create a calibration curve for accurate quantification.
Crystalline Structure Analysis by XRD
X-ray Diffraction (XRD) is used to identify the crystalline phases of this compound and to detect any crystalline impurities.
Experimental Protocol: Crystalline Phase Analysis by XRD
-
Sample Preparation: The this compound powder sample is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific angular range, for example, from 10° to 90° 2θ.
-
Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present in the sample. Amorphous content will not produce sharp diffraction peaks.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for assessing the purity of commercial this compound grades.
References
A Comparative Guide to Quantification Methods for Amorphous Ferric Phosphate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amorphous ferric phosphate is critical in various fields, from assessing iron bioavailability in dietary supplements to controlling the quality of pharmaceutical products. The amorphous form, unlike its crystalline counterpart, often exhibits higher solubility and reactivity, making its precise measurement essential for predicting product performance and ensuring regulatory compliance. This guide provides an objective comparison of three common analytical techniques for quantifying amorphous this compound: Selective Extraction with UV-Vis Spectrophotometry, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-Ray Powder Diffraction (XRPD).
Method Comparison
The selection of an appropriate quantification method depends on factors such as the required specificity for the amorphous phase, sample matrix complexity, available instrumentation, and the desired level of accuracy and precision.
Selective Extraction with UV-Vis Spectrophotometry
This method leverages the differential solubility of amorphous and crystalline forms of this compound. A specific extraction agent, such as a citrate or tartrate solution, selectively dissolves the amorphous form. The concentration of iron in the resulting solution is then determined colorimetrically, typically using the 1,10-phenanthroline method, which forms a colored complex with ferrous iron (Fe²⁺) that can be measured by a UV-Vis spectrophotometer.[1] This technique is highly specific to the amorphous content.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for elemental analysis that can accurately determine the total iron and phosphorus content in a sample.[2][3][4] To quantify the amorphous this compound, this method is typically coupled with a selective extraction step. The difference in iron concentration between a total digestion and a selective extraction can be used to calculate the amorphous content. ICP-OES offers high sensitivity and a wide linear range, making it suitable for trace-level quantification.[5]
X-Ray Powder Diffraction (XRPD)
XRPD is a primary method for distinguishing between crystalline and amorphous materials. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials generate a broad, diffuse halo. Quantitative analysis of the amorphous content can be performed by measuring the area of this amorphous halo relative to the sharp peaks of a crystalline internal standard. The Rietveld refinement method can also be employed for complex mixtures. While a powerful tool, the limit of detection for amorphous content by conventional XRPD is typically around 1-10%.
Quantitative Performance Data
The following tables summarize the typical performance characteristics of each method. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data presented here is collated from various studies and may not represent a direct head-to-head comparison.
Table 1: Performance Characteristics of Amorphous this compound Quantification Methods
| Parameter | Selective Extraction with UV-Vis | ICP-OES (after extraction) | Quantitative XRPD |
| Specificity | High for amorphous form | High (dependent on extraction) | High (distinguishes amorphous from crystalline) |
| Accuracy (% Recovery) | Typically >95% | 85 - 115% | Method dependent, can be highly accurate with proper standards |
| Precision (% RSD) | < 2% | < 5% | 5-10% |
| Limit of Detection (LOD) | ~0.1 µg/mL (for Fe) | ~0.001 - 0.01 mg/L (for Fe) | 0.2 - 10% (by weight) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (for Fe) | ~0.005 - 0.05 mg/L (for Fe) | 0.5 - 10% (by weight) |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.99 |
Experimental Protocols
Diagram: General Workflow for Method Validation
Caption: General workflow for analytical method validation.
Protocol 1: Selective Extraction and UV-Vis Spectrophotometry
This protocol is adapted from the method described for assessing iron bioavailability.
-
Preparation of Extraction Solution: Prepare a 0.2 M citrate buffer solution and adjust the pH as required for the sample matrix (e.g., pH 4 for pure this compound).
-
Sample Extraction:
-
Weigh approximately 0.15 g of the this compound sample into a test tube.
-
Add 10 mL of the citrate extraction solution and a small magnetic stir bar.
-
Heat and stir the suspension at 75°C for 20 minutes.
-
Centrifuge the sample at 2400 x g for 5 minutes to pellet the insoluble (crystalline) material.
-
Carefully collect the supernatant, which contains the dissolved amorphous this compound.
-
-
Colorimetric Analysis (1,10-Phenanthroline Method):
-
Prepare a series of iron standard solutions (e.g., 0-10 ppm).
-
Pipette an aliquot of the supernatant and the standard solutions into separate volumetric flasks.
-
Add 1 mL of hydroxylamine solution to reduce Fe³⁺ to Fe²⁺.
-
Add 1 mL of 1,10-phenanthroline solution. A red-orange color will develop.
-
Add 2 mL of a 2% sodium acetate solution to buffer the pH.
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of the standards and the sample at 510 nm using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the iron concentration in the sample extract from the calibration curve.
-
Calculate the percentage of amorphous this compound in the original sample based on the iron concentration, the initial sample weight, and the stoichiometry of this compound.
-
Protocol 2: ICP-OES Analysis
This protocol provides a general procedure for the analysis of iron phosphate samples.
-
Sample Preparation (Total Digestion):
-
Accurately weigh approximately 0.1 g of the this compound sample into a microwave digestion vessel.
-
Add a suitable acid mixture (e.g., 6 mL HCl and 2 mL HNO₃).
-
Digest the sample using a microwave digestion system (e.g., heat to 200°C and hold for 20 minutes).
-
After cooling, quantitatively transfer the digest to a volumetric flask (e.g., 50 mL) and dilute to volume with deionized water.
-
-
Instrumental Analysis:
-
Prepare a series of multi-element calibration standards containing iron and phosphorus at known concentrations.
-
Set up the ICP-OES instrument according to the manufacturer's instructions, selecting appropriate wavelengths for iron (e.g., 239.562 nm) and phosphorus (e.g., 213.618 nm).
-
Aspirate the blank, standards, and sample solutions into the plasma.
-
Measure the emission intensities for iron and phosphorus.
-
-
Quantification:
-
Generate calibration curves for iron and phosphorus.
-
Determine the total iron and phosphorus concentrations in the sample.
-
To determine the amorphous content, perform a selective extraction as described in Protocol 1 and analyze the extract by ICP-OES. The amorphous content is calculated from the difference between the total iron concentration and the iron concentration in the crystalline residue.
-
Protocol 3: Quantitative XRPD Analysis (Internal Standard Method)
This protocol outlines a general approach for quantifying amorphous content using an internal standard.
-
Standard and Sample Preparation:
-
Select a stable, crystalline internal standard that has diffraction peaks that do not overlap with the sample's crystalline peaks (e.g., Al₂O₃, Si).
-
Create a series of calibration samples by mixing known amounts of a purely amorphous this compound standard, a purely crystalline this compound standard, and a fixed amount of the internal standard.
-
Prepare the unknown sample by accurately weighing the sample and the same fixed amount of the internal standard.
-
Homogenize the mixtures thoroughly.
-
-
Data Collection:
-
Pack the samples into the XRPD sample holder.
-
Collect the diffraction patterns over a suitable 2θ range (e.g., 5-60°). Use appropriate instrument settings (e.g., step size, scan speed) to obtain high-quality data.
-
-
Data Analysis and Quantification:
-
Identify the diffraction peaks corresponding to the crystalline this compound and the internal standard.
-
Measure the integrated intensity of one or more strong, well-resolved peaks for both the crystalline phase and the internal standard.
-
Calculate the intensity ratio of the crystalline phase to the internal standard for each calibration sample.
-
Create a calibration curve by plotting the weight ratio of the crystalline phase to the internal standard against the measured intensity ratio.
-
Measure the intensity ratio for the unknown sample and determine its crystalline content from the calibration curve.
-
The amorphous content is calculated by subtracting the crystalline content from 100%.
-
Conclusion
The choice of method for quantifying amorphous this compound should be guided by the specific analytical needs. Selective Extraction with UV-Vis Spectrophotometry offers a specific and cost-effective approach suitable for routine quality control. ICP-OES provides high accuracy and sensitivity for elemental composition, which, when combined with selective extraction, allows for precise amorphous content determination. Quantitative XRPD is the most direct method for distinguishing and quantifying amorphous and crystalline phases but may have higher limits of detection and require more complex data analysis. For all methods, proper validation is essential to ensure reliable and accurate results.
Signaling Pathway and Logical Relationship Diagrams
Diagram: Selective Extraction and Colorimetric Detection Pathway
Caption: Workflow for amorphous this compound quantification.
References
DFT studies on the electronic structure of different ferric phosphate polymorphs
A comparative analysis of the electronic structure of various ferric phosphate (FePO₄) polymorphs using Density Functional Theory (DFT) is crucial for understanding their potential applications, particularly in fields like battery technology and catalysis. This guide provides a detailed comparison of the electronic properties of five common FePO₄ polymorphs: berlinite (trigonal), heterosite (orthorhombic), an additional orthorhombic phase, a monoclinic phase, and a high-pressure phase. The information presented is based on a review of theoretical studies employing DFT and DFT+U methodologies.
Crystal Structure of this compound Polymorphs
This compound exists in several crystalline forms, each with a distinct arrangement of FeO₄/FeO₆ and PO₄ polyhedra. The crystal structures of the polymorphs discussed in this guide are summarized in the table below.
| Polymorph | Crystal System | Space Group |
| Berlinite | Trigonal | P3₁21 |
| Heterosite | Orthorhombic | Pnma |
| Orthorhombic | Orthorhombic | Pbca |
| Monoclinic | Monoclinic | P2₁/n |
| High-Pressure | Orthorhombic | Cmcm |
Comparative Electronic Properties
The electronic structure, particularly the band gap, is a key determinant of a material's electrical conductivity and optical properties. DFT calculations have been instrumental in predicting these properties for FePO₄ polymorphs. Standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are often used, but for materials with strongly correlated electrons like those containing transition metals, the DFT+U method is employed to provide more accurate predictions of the band gap. The Hubbard U parameter is an empirical correction to account for the on-site Coulombic repulsion of localized d-electrons.
Below is a table summarizing the calculated lattice parameters and band gaps for the different FePO₄ polymorphs from various DFT studies. It is important to note that the calculated values can vary depending on the computational details, such as the exchange-correlation functional and the value of U used.
| Polymorph | Space Group | DFT Functional | Band Gap (eV) | a (Å) | b (Å) | c (Å) | β (°) |
| Berlinite | P3₁21 | GGA | 2.70[1] | 5.05[1] | 5.05[1] | 11.27[1] | 120 |
| Heterosite | Pnma | GGA | 1.31[2] | 4.86 | 5.89 | 9.91 | 90 |
| Orthorhombic | Pbca | - | Data not available | 9.171 | 9.456 | 8.675 | 90 |
| Monoclinic | P2₁/n | - | Data not available | 5.480 | 7.480 | 8.054 | 95.71 |
| High-Pressure | Cmcm | GGA+U | Wider than GGA | - | - | - | - |
Experimental Protocols: A DFT+U Approach
The electronic structures of this compound polymorphs are typically investigated using ab initio DFT calculations as implemented in software packages like the Vienna Ab initio Simulation Package (VASP).
Typical Computational Workflow:
-
Structural Optimization: The crystal structure of each FePO₄ polymorph is first optimized to find the ground-state geometry. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms and the stress on the unit cell are minimized.
-
Electronic Structure Calculation: Following structural optimization, a static self-consistent field (SCF) calculation is performed to determine the electronic ground state.
-
Density of States (DOS) and Band Structure Analysis: The electronic density of states and the band structure are then calculated to analyze the electronic properties, including the band gap.
Key Computational Parameters:
-
Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is commonly used.
-
Hubbard U Correction (DFT+U): To better describe the localized 3d electrons of the Fe atoms, a Hubbard U term is often added to the GGA functional (GGA+U). The value of U is an empirical parameter and can be chosen to match experimental data, such as the experimentally determined band gap. For FePO₄, DFT+U calculations have been shown to provide a better description of its insulating nature compared to standard GGA.
-
Basis Set: Plane-wave basis sets are typically employed, with a kinetic energy cutoff chosen to ensure convergence of the total energy.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. The density of the k-point mesh is increased until the total energy is converged.
Visualization of DFT Workflow and Electronic Properties
The following diagrams, generated using the DOT language, illustrate the typical workflow of a DFT study and a comparison of the electronic properties of the discussed FePO₄ polymorphs.
References
A Comparative Analysis of Olivine-Type Cathode Materials for Advanced Battery Research
For researchers and scientists at the forefront of battery technology and drug development, the selection of optimal cathode materials is paramount. This guide provides a comprehensive, data-driven comparison of four prominent olivine-type cathode materials: Lithium Iron Phosphate (LiFePO₄), Lithium Manganese Phosphate (LiMnPO₄), Lithium Cobalt Phosphate (LiCoPO₄), and Lithium Nickel Phosphate (LiNiPO₄). The following analysis, supported by experimental data, aims to facilitate informed decisions in the development of next-generation lithium-ion batteries.
The olivine family of cathode materials, with the general formula LiMPO₄ (where M is a transition metal), offers a compelling combination of safety, stability, and cost-effectiveness. Their robust crystal structure, based on a distorted hexagonal close-packed oxygen array, provides a stable framework for lithium ion intercalation and deintercalation. However, the electrochemical performance of these materials is significantly influenced by the choice of the transition metal, which dictates properties such as operating voltage, energy density, and ionic/electronic conductivity.
Comparative Performance of Olivine-Type Cathode Materials
The following table summarizes the key performance metrics for LiFePO₄, LiMnPO₄, LiCoPO₄, and LiNiPO₄, compiled from various experimental studies. It is important to note that these values can vary depending on the synthesis method, particle morphology, carbon coating, and testing conditions.
| Property | LiFePO₄ | LiMnPO₄ | LiCoPO₄ | LiNiPO₄ |
| Theoretical Specific Capacity (mAh/g) | ~170 | ~170 | ~167 | ~167 |
| Practical Specific Capacity (mAh/g) | 140 - 160 | 100 - 140 | 100 - 140 | 90 - 125 |
| Operating Voltage (vs. Li/Li⁺) | ~3.4 V | ~4.1 V | ~4.8 V | ~5.1 V |
| Energy Density (Wh/kg) | ~580 (Theoretical) | ~700 (Theoretical) | ~800 (Theoretical) | ~850 (Theoretical) |
| Rate Capability | Good | Poor to Moderate | Poor to Moderate | Poor |
| Cycling Stability | Excellent | Moderate | Poor to Moderate | Poor |
| Thermal Stability | Excellent | Good | Moderate | Moderate |
| Key Advantages | High safety, long cycle life, low cost. | High operating voltage, good thermal stability. | High operating voltage. | Highest operating voltage. |
| Key Disadvantages | Lower energy density. | Low ionic and electronic conductivity, Jahn-Teller distortion. | High cost, electrolyte decomposition at high voltage, safety concerns. | Difficult to synthesize pure phase, severe electrolyte decomposition, poor cycling stability. |
In-Depth Analysis of Each Material
Lithium Iron Phosphate (LiFePO₄): The Benchmark for Safety and Stability
LiFePO₄ is the most commercially successful olivine cathode material due to its exceptional thermal stability, long cycle life, and the use of abundant, low-cost iron.[1] Its flat voltage plateau at around 3.4 V ensures predictable power delivery.[2] However, its primary drawback is a lower energy density compared to other olivine materials, which can be a limiting factor for applications requiring high energy storage in a compact form factor.[1][3]
Lithium Manganese Phosphate (LiMnPO₄): The High-Voltage Contender
With an operating voltage of approximately 4.1 V, LiMnPO₄ offers a significant advantage in terms of energy density over LiFePO₄.[4] It also benefits from the low cost and environmental friendliness of manganese. The primary challenges for LiMnPO₄ are its intrinsically low ionic and electronic conductivity, which hinder its rate capability and overall performance. Furthermore, the Jahn-Teller distortion of Mn³⁺ ions upon delithiation can lead to structural instability and capacity fading during cycling.
Lithium Cobalt Phosphate (LiCoPO₄): Pushing the Voltage Envelope
LiCoPO₄ boasts a high operating voltage of about 4.8 V, making it an attractive candidate for high-energy-density applications. However, this high voltage poses significant challenges, primarily the oxidative decomposition of conventional liquid electrolytes, leading to poor cycling stability and safety concerns. The high cost and toxicity of cobalt are also significant drawbacks for large-scale applications.
Lithium Nickel Phosphate (LiNiPO₄): The Highest Voltage but with Significant Hurdles
LiNiPO₄ exhibits the highest operating voltage among the four, at approximately 5.1 V. This high potential, in theory, translates to the highest energy density. However, the practical application of LiNiPO₄ is severely limited by several factors. The synthesis of a pure, single-phase material is challenging. Moreover, the extremely high operating voltage leads to severe electrolyte decomposition, rapid capacity fading, and significant safety risks, making it the least stable of the olivine cathodes currently under investigation.
Experimental Protocols
To ensure a standardized and objective comparison of these materials, the following experimental protocols are recommended.
I. Material Synthesis (Generic Solid-State Reaction Method)
-
Precursor Mixing: Stoichiometric amounts of Li₂CO₃ (or LiOH), NH₄H₂PO₄, and the respective transition metal salt (e.g., FeC₂O₄·2H₂O, MnC₂O₄·2H₂O, CoC₂O₄·2H₂O, or NiC₂O₄·2H₂O) are intimately mixed with a carbon source (e.g., sucrose or citric acid) in a high-energy ball mill.
-
Calcination: The mixture is first pre-heated at a low temperature (e.g., 300-400 °C) in an inert atmosphere (e.g., Argon) to decompose the precursors.
-
Sintering: The pre-heated powder is then sintered at a higher temperature (e.g., 600-800 °C) for an extended period (e.g., 8-12 hours) under a reducing or inert atmosphere to form the final olivine phase with a conductive carbon coating. The specific temperatures and durations will need to be optimized for each material.
II. Cathode Slurry Preparation and Electrode Casting
-
Slurry Formulation: The synthesized active material (e.g., 80 wt%), a conductive agent (e.g., carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride - PVDF, 10 wt%) are mixed in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry.
-
Electrode Casting: The slurry is cast onto an aluminum foil current collector using a doctor blade technique to a specific thickness.
-
Drying: The cast electrode is then dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours to remove the solvent.
-
Electrode Punching: Circular electrodes of a defined diameter are punched from the dried sheet for coin cell assembly.
III. Coin Cell Assembly (CR2032)
All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.
-
Components: A CR2032 coin cell case (cap and can), a spring, a spacer disk, the prepared cathode, a separator (e.g., Celgard 2400), a lithium metal anode, and electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).
-
Assembly Order: The cathode is placed in the center of the can. A few drops of electrolyte are added to wet the cathode. The separator is placed on top of the cathode, followed by more electrolyte. The lithium anode is then placed on the separator. The spacer disk and spring are added on top of the anode. Finally, the cap is placed on top and the cell is crimped using a coin cell crimping machine to ensure a hermetic seal.
IV. Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Purpose: To identify the redox potentials and assess the electrochemical reversibility of the material.
-
Procedure: The assembled coin cell is cycled between a defined voltage window (e.g., 2.5-4.2 V for LiFePO₄, 3.0-4.5 V for LiMnPO₄, 3.5-5.0 V for LiCoPO₄, and 4.0-5.3 V for LiNiPO₄) at a slow scan rate (e.g., 0.1 mV/s) for several cycles.
-
-
Galvanostatic Charge-Discharge Cycling:
-
Purpose: To determine the specific capacity, rate capability, and cycling stability.
-
Procedure:
-
Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/10) for the first few cycles to activate the material.
-
Rate Capability Test: The cell is charged at a constant C-rate (e.g., C/5) and then discharged at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).
-
Cycling Stability Test: The cell is continuously charged and discharged at a specific C-rate (e.g., 1C) for a large number of cycles (e.g., 100 or more) to evaluate capacity retention.
-
-
Visualizing the Path to Analysis and Material Structure
To better understand the workflow of a comparative analysis and the fundamental structure of these materials, the following diagrams are provided.
References
A Comparative Guide to Ferric Phosphate Production Routes for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ferric Phosphate Synthesis Methods
This guide provides a comprehensive comparison of the most common production routes for this compound (FePO₄), a crucial precursor material in various applications, including the synthesis of lithium iron phosphate (LFP) for batteries and as a phosphate binder in pharmaceuticals. The selection of a synthesis route can significantly impact the final product's purity, particle size, morphology, and overall cost-effectiveness. This document outlines the key aspects of co-precipitation, hydrothermal synthesis, and solid-state reaction methods, offering a cost-benefit analysis based on available data, detailed experimental protocols, and an assessment of their environmental implications.
At a Glance: Comparison of this compound Production Routes
| Parameter | Co-precipitation | Hydrothermal Synthesis | Solid-State Reaction |
| Production Cost | Generally low, considered cost-effective for mass production.[1] | Higher, due to the need for specialized high-pressure equipment.[2] | Potentially low raw material costs, but can be energy-intensive. |
| Product Purity | High purity achievable with careful control of pH and precursor addition.[3] | Typically yields highly pure and crystalline products.[4] | Purity can be influenced by the homogeneity of the precursor mixture and potential for incomplete reactions. |
| Particle Size & Morphology | Good control over particle size and morphology by adjusting reaction parameters.[1] | Excellent control over particle size, shape, and crystallinity. | Generally produces larger, more agglomerated particles with less uniform morphology. |
| Yield | High yields are generally achievable. | Yield can be high, but may be limited by the solubility of precursors under hydrothermal conditions. | High, as it is a solvent-free method. |
| Environmental Impact | Can generate significant wastewater that requires treatment. The "ammonium process" variant produces ammonium sulfate as a by-product. | Lower wastewater discharge compared to co-precipitation. Energy consumption for heating can be a factor. | Minimal solvent waste. High-temperature calcination can have a significant energy footprint. |
| Scalability | Readily scalable for industrial production. | Scalability can be challenging and costly due to the high-pressure reactors required. | Easily scalable for large-scale production. |
In-Depth Analysis of Production Routes
Co-precipitation Method
The co-precipitation method is a widely used technique for the synthesis of this compound due to its simplicity, cost-effectiveness, and ability to produce materials with controlled particle sizes. This method involves the simultaneous precipitation of ferric ions and phosphate ions from a solution by adjusting the pH.
Cost-Benefit Analysis: The primary advantage of the co-precipitation method is its economic viability, making it suitable for large-scale production. Raw material costs can be relatively low, with common precursors being ferric nitrate or ferrous sulfate and phosphoric acid. The "ammonium process," a variation of co-precipitation using ammonia to adjust the pH, is reported to be significantly cheaper than the "sodium process" which uses sodium hydroxide. Furthermore, the ammonium process can yield ammonium sulfate as a saleable by-product, further enhancing its economic attractiveness. However, a significant drawback is the generation of large volumes of wastewater that necessitate treatment, adding to the operational costs and environmental considerations.
Product Characteristics: This method allows for good control over the particle size and morphology of the resulting this compound by manipulating parameters such as pH, temperature, reactant concentration, and stirring rate. High purity this compound can be obtained, which is crucial for applications like LFP battery cathode synthesis.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This method is known for producing highly crystalline and pure materials with well-controlled morphologies.
Cost-Benefit Analysis: The main drawback of the hydrothermal method is the high capital cost associated with the specialized high-pressure autoclaves required for the synthesis. This can make it less economically feasible for large-scale production compared to co-precipitation. However, it often requires lower reaction temperatures than solid-state methods, which can lead to energy savings. The environmental advantage of this method is the reduced volume of wastewater generated compared to co-precipitation.
Product Characteristics: Hydrothermal synthesis offers excellent control over the crystallographic phase, particle size, and morphology of the this compound. This level of control is particularly advantageous for producing nanomaterials with specific properties required for advanced applications. The products are typically of high purity and crystallinity.
Solid-State Reaction
The solid-state reaction method involves the direct reaction of solid precursors at elevated temperatures. This is a solvent-free method, which simplifies the process and reduces waste.
Cost-Benefit Analysis: The solid-state method can be cost-effective in terms of raw materials, which are often simple oxides or salts. The primary cost driver is the energy required for the high-temperature calcination step. The absence of solvents eliminates the costs and environmental impacts associated with solvent recycling or wastewater treatment.
Product Characteristics: A significant challenge in solid-state synthesis is achieving a homogeneous mixture of the reactants, which is crucial for obtaining a pure product and avoiding incomplete reactions. The resulting particles are often larger and more agglomerated compared to those produced by solution-based methods, with less control over their morphology.
Experimental Protocols
Co-precipitation Synthesis of this compound
Objective: To synthesize this compound via a co-precipitation method using ferric nitrate and phosphoric acid as precursors.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH, 3 M aqueous solution)
-
Distilled water
Procedure:
-
Prepare a 1 M solution of ferric nitrate and phosphoric acid in distilled water.
-
In a continuous stirring tank reactor (CSTR), add the precursor solution.
-
Slowly add the 3 M ammonium hydroxide solution to the reactor at a controlled rate to adjust the pH of the solution to 1.5.
-
Maintain the reaction temperature at 60°C and a stirring speed of 900 RPM.
-
Allow the reaction to proceed for a desired duration (e.g., 3, 7, or 10 hours) to control particle growth.
-
Collect the resulting white or pale-yellow precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.
-
Dry the purified this compound precipitate in an oven.
-
To obtain anhydrous FePO₄, calcine the dried powder at 600°C in air for 3 hours.
Hydrothermal Synthesis of this compound
Objective: To synthesize crystalline this compound using a hydrothermal method.
Materials:
-
An iron source (e.g., Ferrous sulfate, FeSO₄·7H₂O)
-
A phosphorus source (e.g., Phosphoric acid, H₃PO₄)
-
A pH-adjusting agent (e.g., Lithium hydroxide, LiOH)
-
Distilled water
Procedure:
-
Dissolve stoichiometric amounts of the iron and phosphorus sources in distilled water in a Teflon-lined stainless-steel autoclave.
-
Adjust the pH of the solution as required for the desired product phase.
-
Seal the autoclave and heat it to the desired reaction temperature (typically between 120°C and 200°C).
-
Maintain the temperature for a specific duration (e.g., several hours to a day) to allow for crystal growth.
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with distilled water and ethanol to remove any impurities.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
Solid-State Synthesis of this compound
Objective: To prepare this compound through a solid-state reaction.
Materials:
-
An iron precursor (e.g., Ferric oxide, Fe₂O₃)
-
A phosphate precursor (e.g., Ammonium dihydrogen phosphate, NH₄H₂PO₄)
Procedure:
-
Thoroughly mix the ferric oxide and ammonium dihydrogen phosphate powders in a stoichiometric ratio using a mortar and pestle or a ball mill to ensure homogeneity.
-
Place the mixed powder in a crucible.
-
Heat the crucible in a furnace to a high temperature (e.g., 700°C) for several hours to initiate the solid-state reaction.
-
After the reaction period, allow the furnace to cool down to room temperature.
-
The resulting product is this compound. Further grinding may be necessary to obtain a fine powder.
Visualizing the Production Workflows
The following diagrams illustrate the general workflows for the three main this compound production routes.
Caption: A simplified workflow for the co-precipitation synthesis of this compound.
Caption: A schematic representation of the hydrothermal synthesis process for this compound.
Caption: The general workflow for producing this compound via a solid-state reaction.
Environmental Considerations
The environmental impact of this compound production is a critical factor for sustainable research and development. Each synthesis route presents a unique environmental footprint.
-
Co-precipitation: This method's primary environmental concern is the generation of large quantities of wastewater, which may contain residual salts and require extensive treatment before discharge. However, process variations like the "ammonium process" can yield ammonium sulfate, a useful fertilizer, as a by-product, thus contributing to a more circular economy.
-
Hydrothermal Synthesis: This route is generally considered more environmentally friendly than co-precipitation due to the significantly lower volume of wastewater produced. However, the energy consumption associated with heating the high-pressure reactors needs to be considered in a full life cycle assessment.
-
Solid-State Reaction: The main environmental advantage of this method is the absence of solvents, which eliminates liquid waste streams. The primary environmental consideration is the energy consumption for the high-temperature calcination step, which can be substantial. The choice of precursors also plays a role; for instance, using industrial by-products as raw materials can reduce the overall environmental burden.
A comprehensive life cycle assessment (LCA) would be necessary to fully quantify and compare the environmental performance of each production route, taking into account factors such as raw material extraction, energy consumption, waste generation, and transportation.
Conclusion
The choice of a this compound production route is a multifaceted decision that requires careful consideration of economic, technical, and environmental factors. The co-precipitation method stands out for its cost-effectiveness and scalability, making it a strong candidate for large-scale industrial production, provided that wastewater management is adequately addressed. Hydrothermal synthesis offers superior control over product characteristics, yielding high-purity and crystalline materials suitable for specialized applications, albeit at a higher capital cost. The solid-state reaction method provides a simple, solvent-free alternative that is easily scalable, but with less control over particle morphology and a potentially high energy demand.
For researchers and drug development professionals, the optimal synthesis route will depend on the specific requirements of their application, including the desired purity, particle size, and morphology of the this compound, as well as the available budget and scale of production. This guide provides a foundational understanding to aid in making an informed decision that balances performance, cost, and environmental responsibility.
References
Safety Operating Guide
Safe Disposal of Ferric Phosphate: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of ferric phosphate, ensuring compliance and minimizing risks for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as a substance that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Before handling, it is crucial to be aware of the associated hazards and to have the necessary personal protective equipment.
Required Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound for disposal, the following personal protective equipment should be worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Hand Protection: Use impervious chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact. For larger spills, disposable coveralls are recommended.
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved particulate respirator. All handling of this compound should ideally be done in a chemical fume hood to minimize inhalation risks.
Temporary Storage of this compound Waste
Proper storage of this compound waste awaiting disposal is crucial to prevent accidental exposure or environmental contamination.
| Storage Condition | Guideline |
| Container | Store in a tightly closed, clearly labeled container. |
| Location | Keep in a cool, dry, and well-ventilated area. |
| Temperature | The recommended storage temperature is between 15°C and 30°C (59°F to 86°F). |
| Incompatibilities | Store away from foodstuffs, incompatible materials, and sources of ignition. |
Accidental Spill and Leak Protocol
In the event of a spill, follow these procedures to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment, including respiratory protection, gloves, and safety goggles before approaching the spill.
-
Contain the Spill: Prevent the spill from spreading and keep it out of sewers and bodies of water. For powdered spills, avoid creating dust. Wet sweeping or vacuuming may be used.
-
Absorb and Collect: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite. Carefully sweep or scoop the material into a suitable, closed container for disposal.
-
Clean the Area: Once the material has been collected, wash the spill site thoroughly.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbent and personal protective equipment, should be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The final disposal of this compound must be conducted in accordance with all applicable regulations to ensure environmental safety.
-
Waste Classification: Chemical waste generators are responsible for determining if the this compound waste is classified as hazardous according to federal, state, and local regulations.
-
Containerization: Place the this compound waste in a suitable, sealed, and clearly labeled container.
-
Engage a Licensed Professional: Contact a licensed professional waste disposal service for removal and disposal. Do not attempt to dispose of this chemical through standard waste streams.
-
Disposal Method: The licensed service will transport the waste to a designated facility for appropriate treatment, which may include incineration with flue gas scrubbing or other approved methods.
-
Packaging Disposal: Contaminated packaging should be triple-rinsed, then either offered for recycling, reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated by a licensed service.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Phosphate
FOR IMMEDIATE REFERENCE
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ferric Phosphate. It offers step-by-step guidance on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Essential Safety Information
This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions must be taken to minimize exposure and ensure personal safety. The primary hazards associated with this compound are inhalation of dust, and eye and skin contact, which may cause irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | Gloves | Wear impervious gloves.[1][2] While specific compatibility data for this compound is limited, nitrile or rubber gloves are generally recommended for handling solid chemicals. Always inspect gloves for integrity before use. |
| Lab Coat | A standard lab coat should be worn to prevent skin contact. For larger quantities or where significant dust generation is expected, consider fire/flame resistant and impervious clothing. | |
| Respiratory Protection | Dust Mask/Respirator | For operations where dust may be generated, a NIOSH-approved N95 or P100 particulate respirator is recommended. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. |
Occupational Exposure Limits
While specific OSHA Permissible Exposure Limits (PELs) for this compound are not established, the American Industrial Hygiene Association (AIHA) has set the following Workplace Environmental Exposure Levels (WEELs):
| Exposure Level | Concentration | Description |
| TWA (8-hour Time-Weighted Average) | 2.5 mg/m³ | The threshold concentration below which most people will experience no appreciable risk of health effects. |
| STEL (15-minute Short-Term Exposure Limit) | 7.5 mg/m³ | The concentration to which workers can be exposed continuously for a short period without suffering from irritation, chronic or irreversible tissue damage, or narcosis of a sufficient degree to increase the likelihood of accidental injury, impair self-rescue or materially reduce work efficiency. |
| Ceiling | 12.5 mg/m³ | The concentration that should not be exceeded during any part of the working exposure. |
| IDLH (Immediately Dangerous to Life or Health) | 60 mg/m³ | A situation that poses a threat of exposure to airborne contaminants when that exposure is likely to cause death or immediate or delayed permanent adverse health effects or prevent escape from such an environment. |
Data sourced from s-f-d-c.com
Operational and Disposal Plans
Standard Operating Procedure: Weighing and Preparing a this compound Solution
This protocol outlines the steps for safely weighing solid this compound and preparing a solution.
1. Preparation:
- Ensure the work area, typically a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.
- Assemble all necessary materials: this compound, appropriate solvent, weighing paper or boat, spatula, beaker or flask, graduated cylinder, and wash bottle.
- Verify that the safety shower and eyewash station are accessible and operational.
2. Donning PPE:
- Put on a lab coat, ensuring it is fully buttoned.
- Don safety goggles.
- Put on appropriate chemical-resistant gloves.
- If there is a risk of inhaling dust, a particulate respirator (N95 or higher) should be worn.
3. Weighing this compound:
- Place a weighing paper or boat on the analytical balance and tare the balance.
- Carefully use a spatula to transfer the desired amount of this compound powder onto the weighing paper. Avoid creating dust.
- Once the desired weight is reached, record the value.
4. Preparing the Solution:
- Carefully transfer the weighed this compound into the beaker or flask.
- Use a wash bottle with a small amount of the solvent to rinse any remaining powder from the weighing paper into the container.
- Add the desired volume of solvent to the beaker or flask.
- Stir the mixture until the this compound is fully dissolved or suspended as required by the experimental protocol.
5. Clean-up and Waste Disposal:
- Dispose of the used weighing paper and any contaminated consumables in a designated solid waste container.
- Clean the spatula and any other reusable equipment with the appropriate solvent.
- Wipe down the work surface.
Spill and Emergency Procedures
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Gently sweep the material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a wet cloth.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill:
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
Contact the institution's emergency response team.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for this compound.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, and absorbent pads, that have come into contact with this compound should be disposed of as hazardous waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste or recycled, depending on institutional policies.
Visual Workflow and Decision Guides
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
